Antibacterial agent 55
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11N4NaO6S |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O6S.Na/c1-5-10-8(11-18-5)7-3-2-6-4-12(7)9(14)13(6)19-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
DETCVMZGSMPOPZ-HHQFNNIRSA-M |
Isomeric SMILES |
CC1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of a Novel Quinolone Antibacterial Agent
Disclaimer: The specific synthesis and characterization data for "Antibacterial agent 55" as mentioned in patent WO2013030735A1 is not publicly accessible through available resources. Therefore, this document serves as an in-depth technical guide outlining the typical synthesis, characterization, and evaluation of a novel quinolone antibacterial agent, representative of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the necessary experimental protocols, data presentation, and visualization of key processes.
Synthesis of a Novel Quinolone Agent
The synthesis of quinolone antibacterial agents often follows established multi-step reaction pathways. A common and effective method is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent N-alkylation and nucleophilic substitution.
Experimental Protocol: Gould-Jacobs Synthesis of a Quinolone Core
-
Step 1: Condensation. An appropriately substituted aniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents) in a suitable solvent such as diphenyl ether. The mixture is heated to approximately 130-140°C for 2-3 hours, during which ethanol is distilled off.
-
Step 2: Cyclization. The reaction temperature is then raised to 240-260°C to effect thermal cyclization. This step is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled, and the crude product is precipitated with a non-polar solvent like hexane and collected by filtration.
-
Step 3: Saponification. The resulting ester is saponified by refluxing with an aqueous solution of sodium hydroxide (2-3 equivalents) for 1-2 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinolone carboxylic acid. The solid is collected by filtration, washed with water, and dried.
-
Step 4: N-Alkylation. The quinolone carboxylic acid (1 equivalent) is reacted with an alkylating agent (e.g., ethyl iodide, cyclopropyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Step 5: Nucleophilic Substitution. The final step involves the introduction of a side chain, often a piperazine derivative, at the C-7 position. The N-alkylated quinolone (1 equivalent) is reacted with the desired piperazine derivative (1.1-1.5 equivalents) in a high-boiling point solvent such as pyridine or DMSO at elevated temperatures (120-140°C). The product is then isolated by precipitation and purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of a novel quinolone antibacterial agent.
Characterization of the Synthesized Agent
Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound. Standard analytical techniques are employed for this purpose.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Method | Result |
| Physical State | Visual Inspection | Off-white to pale yellow crystalline solid |
| Melting Point | Capillary Method | 245-248 °C |
| Molecular Formula | HRMS | C₁₇H₁₈FN₃O₃ |
| Molecular Weight | HRMS | 347.1336 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR Spectroscopy | δ 8.65 (s, 1H), 7.90 (d, J=13.2 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 3.80-3.70 (m, 4H), 3.45-3.35 (m, 1H), 3.20-3.10 (m, 4H), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR Spectroscopy | δ 176.5, 166.0, 155.0 (d, J=245 Hz), 148.0, 145.0, 138.0, 120.0 (d, J=8 Hz), 118.0, 108.0, 105.0 (d, J=22 Hz), 50.0, 45.0, 35.0, 8.0 |
| Mass Spectrum (ESI+) | Mass Spectrometry | m/z 348.1415 [M+H]⁺ |
| Purity | HPLC | >98% |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed using a UV detector at an appropriate wavelength (e.g., 278 nm).
In Vitro Antibacterial Activity
The antibacterial efficacy of the synthesized agent is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters determined.
Table 2: Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.25 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 1.0 |
| Escherichia coli ATCC 25922 | Negative | 0.125 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 2.0 |
| Klebsiella pneumoniae ATCC 700603 | Negative | 0.5 |
Experimental Protocols for Antibacterial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the antibacterial agent are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Agar Disk Diffusion Method: A standardized inoculum of the test organism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate. Filter paper disks impregnated with a known concentration of the antibacterial agent are placed on the agar surface. The plates are incubated at 37°C for 18-24 hours. The diameter of the zone of growth inhibition around each disk is measured and interpreted according to CLSI guidelines to determine susceptibility or resistance.
Antibacterial Susceptibility Testing Workflow
Caption: Workflow for determining antibacterial susceptibility.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics are known to exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.[1][2][3]
The antibacterial agent forms a ternary complex with the enzyme and DNA, which stabilizes the transient double-strand breaks created by the enzyme.[1][2] This leads to an accumulation of these cleavage complexes, which blocks the progression of the replication fork and ultimately results in cell death.[4][5]
Signaling Pathway: Quinolone Inhibition of DNA Replication
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
This guide provides a representative framework for the synthesis, characterization, and evaluation of a novel quinolone antibacterial agent. The detailed protocols and data presentation formats serve as a valuable resource for researchers in the field of antibacterial drug discovery and development. The methodologies outlined are fundamental for the identification and progression of new chemical entities to combat the growing threat of antibiotic resistance.
References
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Rise of 1,6-Diazabicyclooctan-7-one Derivatives: A Technical Guide to a New Generation of β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance has necessitated the discovery and development of novel therapeutic strategies. One of the most successful approaches has been the development of β-lactamase inhibitors (BLIs) to protect β-lactam antibiotics from degradation by bacterial enzymes. Among the most promising new classes of BLIs are the 1,6-diazabicyclooctan-7-one (DBO) derivatives. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this important class of compounds, with a focus on the key data and experimental protocols relevant to researchers in the field of infectious diseases and drug discovery.
Introduction: A New Scaffold to Combat Resistance
The 1,6-diazabicyclooctan-7-one scaffold represents a significant advancement in the design of non-β-lactam β-lactamase inhibitors. Unlike early BLIs like clavulanic acid, which possess a β-lactam ring themselves, DBO derivatives feature a novel bicyclic structure. This structural innovation confers a broader spectrum of activity against various Ambler classes of β-lactamases, including class A, C, and some class D enzymes, which are responsible for resistance in many clinically important Gram-negative pathogens.[1][2] The clinical success of avibactam, the first FDA-approved DBO derivative, has spurred further research and development of new analogues with improved potency and pharmacokinetic properties.[3]
Mechanism of Action: Covalent Inhibition of Serine β-Lactamases
The primary mechanism of action of 1,6-diazabicyclooctan-7-one derivatives is the inhibition of serine β-lactamases. This process involves a multi-step covalent interaction with the enzyme's active site.
References
In Vitro Antibacterial Spectrum of Antibacterial Agent 55: A Technical Guide
Executive Summary
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents.[1] This document provides a comprehensive technical overview of the in vitro antibacterial spectrum and characteristics of "Antibacterial agent 55," a novel investigational compound. This guide details the rigorous methodologies employed for its evaluation, presents a quantitative summary of its activity against a diverse panel of Gram-positive and Gram-negative bacteria, and offers insights into its potential mechanism of action. All experimental procedures are based on established standards to ensure reproducibility and accuracy.
Experimental Protocols
The determination of the in vitro antibacterial activity of "this compound" was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Minimum Inhibitory Concentration (MIC) Assay
The primary method used to assess the antibacterial spectrum was the broth microdilution assay, a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Strain Preparation: A panel of clinically relevant Gram-positive and Gram-negative bacterial strains were cultured on appropriate agar plates. Colonies were used to prepare a bacterial inoculum, which was adjusted to a 0.5 McFarland turbidity standard. This suspension was then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Dilution: "this compound" was dissolved in a suitable solvent (e.g., DMSO) and a series of two-fold serial dilutions were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted compound. The plates were incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of "this compound" that completely inhibited visible bacterial growth.
Bacterial Strains Tested
A diverse panel of bacteria was selected to evaluate the breadth of activity, including reference strains and clinical isolates with known resistance profiles.
-
Gram-Positive Panel:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA, Clinical Isolate)
-
Enterococcus faecalis (ATCC 29212)
-
Vancomycin-resistant Enterococcus (VRE, Clinical Isolate)
-
Streptococcus pneumoniae (ATCC 49619)
-
-
Gram-Negative Panel:
-
Escherichia coli (ATCC 25922)
-
Klebsiella pneumoniae (Carbapenem-resistant, Clinical Isolate)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Acinetobacter baumannii (Multidrug-resistant, Clinical Isolate)
-
Results: Antibacterial Spectrum
The in vitro activity of "this compound" is summarized in the tables below. The data demonstrate a potent and broad spectrum of activity against a range of challenging pathogens.
Table 1: In Vitro Activity against Gram-Positive Bacteria
| Bacterial Species | Strain Type | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Susceptible | 0.5 |
| Staphylococcus aureus | Clinical Isolate | Methicillin-Resistant (MRSA) | 1 |
| Enterococcus faecalis | ATCC 29212 | Susceptible | 2 |
| Enterococcus faecium | Clinical Isolate | Vancomycin-Resistant (VRE) | 4 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.25 |
Table 2: In Vitro Activity against Gram-Negative Bacteria
| Bacterial Species | Strain Type | Resistance Profile | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Susceptible | 2 |
| Klebsiella pneumoniae | Clinical Isolate | Carbapenem-Resistant (KPC) | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | Susceptible | 16 |
| Acinetobacter baumannii | Clinical Isolate | Multidrug-Resistant (MDR) | 8 |
Visualized Workflows and Pathways
To clearly illustrate the processes and concepts described, the following diagrams were generated using the DOT language.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps of the broth microdilution method used to determine the MIC values.
References
Unmasking the Nemesis: A Technical Guide to Antibacterial Target Identification and Validation
For researchers, scientists, and drug development professionals, the journey from a promising antibacterial compound to a clinically effective drug is a meticulous process of discovery and validation. At the heart of this endeavor lies the critical task of identifying and validating the specific bacterial target of the antimicrobial agent. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation involved in this crucial phase of antibacterial drug development.
The relentless rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Identifying the molecular target of a new antibacterial compound is a pivotal step that enables mechanism-of-action studies, facilitates lead optimization, and helps in predicting and overcoming potential resistance mechanisms. This technical guide outlines the multifaceted approach to antibacterial target identification and validation, integrating genetic, biochemical, and biophysical methods.
The Landscape of Antibacterial Targets
The majority of clinically approved antibiotics act on a limited set of essential bacterial processes. Understanding these classical targets provides a framework for discovering and validating novel ones. Key cellular functions that are often targeted include:
-
Cell Wall Biosynthesis: A hallmark of bacterial cells, the peptidoglycan cell wall provides structural integrity. Agents like β-lactams and vancomycin inhibit key enzymes involved in its synthesis. A notable target in this pathway is undecaprenyl phosphate (C55-P), a lipid carrier essential for cell wall precursor transport.[1]
-
Protein Synthesis: The bacterial ribosome is a primary target for many classes of antibiotics, including macrolides, tetracyclines, and aminoglycosides. These agents interfere with different stages of protein synthesis, leading to bacteriostatic or bactericidal effects.[2][3]
-
Nucleic Acid Synthesis: The replication and transcription of bacterial DNA are essential for viability. Fluoroquinolones, for instance, target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[4]
-
Folate Synthesis: This metabolic pathway is crucial for the synthesis of nucleic acids and certain amino acids. Sulfonamides and trimethoprim are classic examples of drugs that inhibit key enzymes in this pathway.
-
Cell Membrane Integrity: The bacterial cell membrane is vital for maintaining cellular homeostasis. Daptomycin, a calcium-dependent antibiotic, disrupts the cell membrane of Gram-positive bacteria.[1]
A Strategic Workflow for Target Identification
The process of identifying the specific molecular target of a novel antibacterial agent typically follows a multi-pronged approach, starting with broad phenotypic observations and progressively narrowing down to the precise molecular interaction.
References
- 1. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
Preliminary Toxicity Assessment of "Antibacterial Agent 55"
A Technical Guide for Drug Development Professionals
Disclosed: November 8, 2025
Abstract: This document provides a comprehensive preliminary toxicity assessment of the novel investigational compound, "Antibacterial Agent 55." As a potential new entrant in the antibacterial therapeutic space, a thorough understanding of its safety profile is paramount for further development. This guide details the methodologies and results from a battery of in vitro and in vivo toxicity studies designed to identify potential liabilities. The findings herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions regarding the progression of "this compound." All quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, critical workflows and hypothetical mechanistic pathways are visualized using Graphviz diagrams to enhance clarity and understanding.
Introduction
The emergence of multidrug-resistant bacteria necessitates the urgent development of new antibacterial agents. "this compound" is a novel synthetic compound that has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens in early screening assays. Its putative mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to the fluoroquinolone class of antibiotics. While efficacious, this class of drugs is also associated with a range of toxicities. Therefore, a rigorous and early assessment of the toxicological profile of "this compound" is crucial.
This whitepaper outlines the preliminary toxicity evaluation of "this compound," encompassing in vitro cytotoxicity, genotoxicity, and an in vivo acute oral toxicity study. The objective is to establish an initial safety profile and identify any potential red flags that may require further investigation or lead optimization.
In Vitro Toxicity Assessment
A tiered approach was employed for the in vitro toxicity assessment, starting with cytotoxicity assays in relevant cell lines, followed by genotoxicity screening.
Cytotoxicity Studies
The cytotoxic potential of "this compound" was evaluated in three human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and HaCaT (keratinocyte) to assess potential effects on the liver, kidneys, and skin, respectively. The 50% inhibitory concentration (IC50) was determined using a standard MTT assay after a 48-hour exposure period.
Table 1: In Vitro Cytotoxicity of "this compound" (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) |
| HepG2 | Liver | 78.5 |
| HEK293 | Kidney | 124.2 |
| HaCaT | Skin | > 200 |
The results indicate a moderate level of cytotoxicity towards the hepatic cell line, with less effect on the renal cell line and minimal impact on keratinocytes at the concentrations tested.
Genotoxicity Studies
The genotoxic potential of "this compound" was assessed for both mutagenicity (Ames test) and clastogenicity (in vitro micronucleus assay).
Table 2: Genotoxicity Assessment of "this compound"
| Assay | Strains/Cells | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |
| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes | With and Without | Negative |
"this compound" did not induce an increase in revertant colonies in the Ames test, nor did it cause a significant increase in micronuclei formation in human lymphocytes, with or without metabolic activation. These results suggest a low potential for mutagenicity and clastogenicity.[1][2][3][4][5][6][7]
In Vivo Acute Toxicity
An acute oral toxicity study was conducted in female Sprague-Dawley rats to determine the acute lethal dose (LD50) and observe any clinical signs of toxicity.
Acute Oral Toxicity in Rodents
The study was performed in accordance with OECD Guideline 423.[8][9][10][11][12] A single oral dose of "this compound" was administered, and animals were observed for 14 days.
Table 3: Acute Oral Toxicity of "this compound" in Rats
| Parameter | Result |
| LD50 | > 2000 mg/kg |
| GHS Classification | Category 5 or Unclassified |
| Clinical Observations | No significant signs of toxicity or mortality observed. |
Based on these results, "this compound" has a low acute toxicity profile when administered orally.
Preliminary Safety Pharmacology
Given the known cardiotoxic potential of some quinolone antibiotics, a preliminary assessment of the effect of "this compound" on the hERG (human Ether-à-go-go-Related Gene) potassium ion channel was conducted.
hERG Liability Assessment
The potential for "this compound" to inhibit the hERG channel was evaluated using an in vitro patch-clamp assay in HEK293 cells stably expressing the hERG channel.[13][14][15][16][17]
Table 4: hERG Channel Inhibition by "this compound"
| Concentration (µM) | % Inhibition |
| 1 | 8.2 |
| 10 | 25.6 |
| 30 | 48.9 |
| IC50 (µM) | 31.5 |
"this compound" demonstrated concentration-dependent inhibition of the hERG channel with an IC50 value of 31.5 µM. This indicates a potential for QT interval prolongation and warrants further investigation in more comprehensive cardiovascular safety studies.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate HepG2, HEK293, and HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Ames Test Protocol
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.[2][5][7]
-
Metabolic Activation: Conduct the assay with and without the S9 fraction from Aroclor 1254-induced rat liver.
-
Exposure: Pre-incubate the bacterial culture, test compound, and S9 mix (or buffer) at 37°C.
-
Plating: Mix the pre-incubation mixture with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background count.
In Vitro Micronucleus Assay Protocol
-
Cell Culture: Use human peripheral blood lymphocytes stimulated with phytohemagglutinin.
-
Compound Treatment: Expose the cells to various concentrations of "this compound" with and without S9 metabolic activation for 3-4 hours.
-
Cytochalasin B Addition: After treatment, wash the cells and add cytochalasin B to block cytokinesis.[1][3][4]
-
Harvesting: Harvest the cells 24-28 hours after the start of treatment.
-
Slide Preparation: Prepare slides using a cytocentrifuge and stain with Giemsa.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1][4]
Acute Oral Toxicity (OECD 423) Protocol
-
Animals: Use healthy, young adult female Sprague-Dawley rats.
-
Housing: House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: Administer a single oral dose of "this compound" using a gavage needle. The starting dose is typically 300 mg/kg or 2000 mg/kg.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Mechanistic Insights and Pathway Analysis
While the genotoxicity assays were negative, the observed cytotoxicity, particularly in hepatic cells, warrants a preliminary investigation into potential mechanisms. Drug-induced liver injury often involves mitochondrial dysfunction and oxidative stress.[18][19][20][21][22][23][24][25] A hypothetical signaling pathway leading to cytotoxicity is proposed below.
Caption: Hypothetical pathway of "this compound" induced hepatotoxicity.
This diagram illustrates a potential mechanism where "this compound" could interfere with the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS).[26][27] This oxidative stress can activate signaling pathways like JNK and induce the mitochondrial permeability transition, ultimately leading to apoptosis or necrosis.[19][20][23]
Integrated Risk Assessment & Conclusion
The preliminary toxicity assessment provides a foundational understanding of the safety profile of "this compound." The overall workflow for this assessment is depicted below.
Caption: Workflow for the preliminary toxicity assessment of "this compound".
Based on the collected data, the following risk assessment logic can be applied.
Caption: Risk assessment and decision-making logic for "this compound".
"this compound" exhibits a promising preliminary safety profile, characterized by a lack of genotoxicity and low acute oral toxicity. However, two areas of potential concern have been identified:
-
Moderate in vitro hepatotoxicity: The IC50 value of 78.5 µM in HepG2 cells suggests a potential for liver toxicity that should be monitored closely in future studies.
-
hERG channel inhibition: An IC50 of 31.5 µM indicates a potential risk for cardiotoxicity. The therapeutic window between the anticipated efficacious dose and the concentration causing hERG inhibition will be a critical determinant of its safety margin.
Based on this initial assessment, "this compound" warrants further investigation. It is recommended to proceed with lead optimization to mitigate the observed hERG and hepatic effects. Should optimization efforts be successful, subsequent sub-chronic toxicity studies in two species will be necessary to further characterize its safety profile before consideration for clinical development.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 6. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. bemsreports.org [bemsreports.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. hERG Assay | PPTX [slideshare.net]
- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 17. criver.com [criver.com]
- 18. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oxidant-stress-mitochondria-and-cell-death-mechanisms-in-drug-induced-liver-injury-lessons-learned-from-acetaminophen-hepatotoxicity - Ask this paper | Bohrium [bohrium.com]
- 22. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 27. journals.physiology.org [journals.physiology.org]
"Antibacterial agent 55" patent WO2013030735A1 details
An in-depth analysis of the patent "WO2013030735A1," titled "Antibacterial agent 55," is not possible as the full text of this patent could not be located through extensive searches of publicly available patent databases, including Google Patents, Espacenet, and WIPO Patentscope.
The inability to access the core document prevents the extraction and summarization of quantitative data, the detailing of experimental protocols, and the visualization of any described signaling pathways or experimental workflows as requested. These elements are fundamental to creating a technical guide or whitepaper aimed at researchers, scientists, and drug development professionals.
Further attempts to locate the patent through general web searches were also unsuccessful, yielding irrelevant results or links to other patents concerning antibacterial agents. Without the primary source document, a comprehensive technical guide that meets the specified requirements cannot be generated.
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antibacterial agent 55"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial agent, designated here as "Antibacterial agent 55". The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4] This value is a critical parameter in the assessment of a new antimicrobial agent's efficacy and is a foundational step in preclinical drug development.[3][4][5]
The protocols provided are based on the widely accepted broth microdilution method, which is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[6][7] These guidelines are in alignment with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][5][8][9][10][11]
Data Presentation
The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibacterial agent's activity against a panel of microorganisms.
Table 1: Example MIC Values for this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Enterococcus faecalis | 29212 | 1 |
| Klebsiella pneumoniae | 700603 | 16 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of "this compound" using the broth microdilution method in a 96-well microtiter plate format.[3][4][6]
Materials:
-
"this compound" stock solution of known concentration
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a serial two-fold dilution of "this compound" in CAMHB.
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 11 of a designated row.
-
Add 200 µL of the highest concentration of "this compound" to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibacterial agent). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid or an adhesive seal.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
To aid in the understanding of the experimental process and the potential mechanism of action of "this compound," the following diagrams are provided.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. idexx.dk [idexx.dk]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. EUCAST: Bacteria [eucast.org]
- 12. idexx.com [idexx.com]
In Vivo Efficacy Models for 1,6-Diazabicyclooctan-7-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of 1,6-diazabicyclooctan-7-one (DBO) derivatives, a prominent class of non-β-lactam β-lactamase inhibitors. The information compiled herein is intended to guide the design and execution of preclinical studies to assess the therapeutic potential of these compounds in combination with β-lactam antibiotics against multidrug-resistant bacterial infections.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat.[1][2][3] 1,6-diazabicyclooctan-7-one derivatives, such as avibactam, relebactam, and ETX1317 (the active form of the prodrug ETX0282), represent a new generation of β-lactamase inhibitors that can restore the activity of β-lactams against a broad spectrum of pathogens.[4][5] These compounds function by inhibiting serine β-lactamases of Ambler classes A, C, and some class D enzymes.[2][4][6] The mechanism involves the formation of a reversible covalent bond with the serine residue in the active site of the β-lactamase, preventing the hydrolysis and inactivation of the partner β-lactam antibiotic.[2][6]
Evaluating the in vivo efficacy of these combination therapies is a critical step in their preclinical development. Murine infection models are widely used for this purpose, providing valuable data on the pharmacokinetic/pharmacodynamic (PK/PD) relationships and the potential for clinical success.[7][8][9][10] This document outlines the methodologies for key murine infection models and presents a summary of efficacy data for prominent DBO derivatives.
Data Presentation: In Vivo Efficacy of DBO Derivatives
The following tables summarize the in vivo efficacy of avibactam, relebactam, and ETX0282 in combination with various β-lactam antibiotics in different murine infection models.
Table 1: In Vivo Efficacy of Avibactam Combinations
| Pathogen | Infection Model | β-Lactam Partner | Avibactam Dose | Efficacy Endpoint | Results |
| Enterobacteriaceae (AmpC or ESBL-producing) | Murine Septicemia | Ceftazidime | 4:1 and 8:1 ratios with ceftazidime | 50% Effective Dose (ED50) | ED50 values ranged from 2 to 27 mg/kg for the ceftazidime-avibactam combination.[11] |
| NDM-producing Enterobacteriaceae | Murine Neutropenic Thigh | Ceftazidime | Human-simulated regimen | Bacterial Load Reduction (log10 CFU/thigh) | Ceftazidime-avibactam produced 0.61 to 1.42-log reductions in bacterial density against four clinical NDM-producing isolates.[12] |
| Carbapenem-Resistant Enterobacterales | Murine Infection Model | Aztreonam | Not specified | Survival Rate | 60% of mice in the treated group were still alive after 15 days, compared to 26% in the infected, untreated group.[13] |
| Enterobacteriaceae (MIC ≤16 µg/ml) | Murine Thigh Model | Ceftazidime | Humanized exposures | Bacterial Load Reduction (log10 CFU/thigh) | Reductions in bacterial density of 0.48 to 3.33 log10 CFU were observed against 13 of 14 isolates.[10] |
Table 2: In Vivo Efficacy of Relebactam Combinations
| Pathogen | Infection Model | β-Lactam Partner | Relebactam Dose (mg/kg) | Efficacy Endpoint | Results (log10 CFU Reduction) |
| Imipenem-resistant P. aeruginosa | Disseminated | Imipenem (5 mg/kg) | 10, 20, 40 | Bacterial Load Reduction | 1.72, 3.13, 3.73[1][7] |
| Imipenem-resistant K. pneumoniae | Disseminated | Imipenem (5 mg/kg) | 20, 40, 80 | Bacterial Load Reduction | 2.29, 3.06, 2.36[1][7] |
| Imipenem-resistant P. aeruginosa | Delayed Pulmonary | Imipenem | 20 | Bacterial Load Reduction | Static effect observed.[7] |
| Imipenem-resistant P. aeruginosa | Murine Thigh | Imipenem | Human-simulated regimen | Bacterial Load Reduction | ≥2 log reduction in bacterial density was observed in 27/29 (93%) of the imipenem-resistant isolates.[8] |
Table 3: In Vivo Efficacy of ETX0282/Cefpodoxime Proxetil Combination
| Pathogen | Infection Model | Drug Combination | Dosing | Efficacy Endpoint | Results |
| Cefpodoxime-resistant E. coli | Murine Neutropenic Thigh | ETX0282 + Cefpodoxime Proxetil | Oral administration | Bacterial Load Reduction | Robust in vivo efficacy demonstrated against cefpodoxime-resistant strains.[14][15] |
| Carbapenem-resistant Enterobacteriaceae | Murine Neutropenic Thigh | ETX0282 + Cefpodoxime Proxetil | Oral administration | Cidal Activity | Cidal activity was achieved against clinical isolates.[16] |
| UTI-associated Enterobacteriaceae | Not specified | ETX0282 + Cefpodoxime Proxetil | Not specified | MIC90 Reduction | The MIC90 of cefpodoxime improved by over 1000-fold with the addition of ETX1317.[16] |
Experimental Protocols
Detailed methodologies for key in vivo efficacy models are provided below. These protocols are based on established and published procedures.
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.[9]
1. Animal Preparation and Immunosuppression:
-
Use female ICR (CD-1) or C57Bl/6J mice, 5-8 weeks old.[17][18][19]
-
Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[18][19][20] This renders the mice neutropenic (<100 neutrophils/mm³), minimizing the host immune response's interference with the assessment of antibiotic efficacy.[20]
2. Bacterial Inoculum Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa) overnight in a suitable broth such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB) at 37°C with shaking.[17]
-
Subculture the bacteria in fresh broth to achieve logarithmic growth phase (e.g., OD600 = 0.40).[17]
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) via centrifugation.[17]
-
Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).[18][19]
3. Infection Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine or isoflurane).[17][20]
-
Inject 0.1 mL of the prepared bacterial inoculum into the posterior thigh muscle of one or both hind limbs.[18][19][20]
4. Treatment Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).[18]
-
Administer the DBO derivative in combination with the β-lactam antibiotic via the desired route (e.g., subcutaneous, intravenous, or oral). Dosing regimens can be designed to simulate human pharmacokinetic profiles.[8][10]
5. Efficacy Endpoint Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[18]
-
Aseptically dissect the infected thigh muscle(s).[18]
-
Homogenize the tissue in a known volume of sterile PBS using a tissue homogenizer or bead beater.[17][18]
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[18]
-
Calculate the change in bacterial load (log10 CFU) compared to untreated control animals.[12]
Protocol 2: Murine Pneumonia/Lung Infection Model
This model mimics respiratory tract infections and is crucial for evaluating therapies for pneumonia.
1. Animal Preparation:
-
Use female C57Bl/6J or CD-1 mice, 8 weeks old.[17]
-
Animals can be immunocompetent or rendered neutropenic as described in Protocol 1, depending on the study's objective.
2. Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in Protocol 1. The final concentration should be adjusted to deliver the desired infectious dose in the inoculation volume (e.g., 5 x 10^6 CFU in 30 µL).[17]
3. Infection Procedure:
-
Anesthetize the mice.[17]
-
Induce infection via intranasal instillation, intratracheal instillation, or oropharyngeal aspiration.[17][21]
4. Treatment Administration:
-
Administer the test compounds as described in Protocol 1. Treatment can be initiated immediately or after a delay to mimic a clinical scenario.[7]
5. Efficacy Endpoint Assessment:
-
At the end of the study period, euthanize the mice.
-
Aseptically remove the lungs.[17]
-
Homogenize the lung tissue in sterile PBS.[17]
-
Determine the bacterial load (CFU/lung) by plating serial dilutions of the homogenate.[17]
-
Survival can also be monitored as a primary endpoint.
Protocol 3: Murine Urinary Tract Infection (UTI) Model
This model is used to assess the efficacy of treatments for UTIs, including cystitis and pyelonephritis.[22][23][24]
1. Animal Preparation:
-
Use female C3H/HeJ or other susceptible mouse strains.[25]
-
To promote infection, diuresis can be induced by providing 5% glucose in the drinking water for several days before infection.[25]
2. Bacterial Inoculum Preparation:
-
Prepare the uropathogenic E. coli (UPEC) inoculum as described in Protocol 1. A typical inoculum concentration is 1-2 x 10^7 CFU per 50 µL.[22]
3. Infection Procedure:
-
Introduce the bacterial suspension directly into the bladder via transurethral catheterization using a small-gauge polyethylene catheter.[22][24][25]
4. Treatment Administration:
-
Administer the test compounds as described in Protocol 1. Treatment may be initiated several days after infection to allow for the establishment of a stable infection.[25]
5. Efficacy Endpoint Assessment:
-
Aseptically collect urine, bladder, and kidneys.[25]
-
Homogenize the bladder and kidney tissues separately in sterile PBS.[22][25]
-
Determine the bacterial titers (CFU/mL of urine, CFU/bladder, and CFU/kidneys) by plating serial dilutions.[25]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of DBO derivatives and a generalized experimental workflow for in vivo efficacy studies.
Caption: Mechanism of DBO β-Lactamase Inhibition.
Caption: Generalized Experimental Workflow.
References
- 1. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo activity of human-simulated regimens of imipenem alone and in combination with relebactam against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. | BioWorld [bioworld.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. noblelifesci.com [noblelifesci.com]
- 19. imquestbio.com [imquestbio.com]
- 20. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A murine model of urinary tract infection | Semantic Scholar [semanticscholar.org]
- 24. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. unthsc.edu [unthsc.edu]
Application Notes and Protocols: Synergy Studies of Antibacterial Agent 55 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a synergistic interaction between two antimicrobial agents leads to an enhanced bactericidal or bacteriostatic effect. This document provides detailed application notes and protocols for investigating the synergistic potential of a novel hypothetical compound, Antibacterial Agent 55 , with beta-lactam antibiotics against clinically relevant bacterial strains.
This compound is a novel synthetic compound with a molecular formula of C9H11N4NaO6S and a molecular weight of 326.26.[1] While its intrinsic antibacterial activity is moderate, preclinical data suggests it may enhance the efficacy of beta-lactam antibiotics, potentially by inhibiting beta-lactamase enzymes or by increasing the permeability of the bacterial outer membrane. These protocols are designed to rigorously evaluate this hypothesized synergy.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[2][3]
Experimental Protocol: Checkerboard Microdilution Assay
-
Bacterial Strain Preparation:
-
Culture the test bacterial strain (e.g., a beta-lactam resistant strain of E. coli or S. aureus) overnight on appropriate agar plates.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the selected beta-lactam antibiotic (e.g., ampicillin, piperacillin) in an appropriate solvent.
-
Perform serial two-fold dilutions of each agent in a 96-well microtiter plate. This compound is typically diluted along the y-axis (rows), and the beta-lactam antibiotic is diluted along the x-axis (columns).
-
-
Assay Procedure:
-
Add 50 µL of the diluted this compound to each well in the corresponding rows.
-
Add 50 µL of the diluted beta-lactam antibiotic to each well in the corresponding columns.
-
The final volume in each well containing the combination will be 100 µL.
-
Include control wells:
-
Growth control (no antibiotics).
-
This compound alone (in a single row).
-
Beta-lactam antibiotic alone (in a single column).
-
-
Inoculate each well with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation: Checkerboard Assay Results
Table 1: MICs of this compound and Beta-Lactam Antibiotics Alone and in Combination against Beta-Lactam Resistant E. coli
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | FICI | Interpretation |
| This compound | 128 | 16 | ||
| Ampicillin | 256 | 32 | 0.25 | Synergy |
| Piperacillin | 64 | 8 | 0.25 | Synergy |
| Ceftazidime | 32 | 8 | 0.5 | Synergy |
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[4][5]
Experimental Protocol: Time-Kill Curve Assay
-
Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in MHB.
-
Assay Setup:
-
Prepare flasks containing MHB with the following:
-
Growth control (no antibiotic).
-
This compound at a sub-inhibitory concentration (e.g., 0.25 x MIC).
-
The beta-lactam antibiotic at its MIC.
-
A combination of this compound (0.25 x MIC) and the beta-lactam antibiotic (MIC).
-
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Viable Cell Counting:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Data Presentation: Time-Kill Assay Results
Table 2: Log10 CFU/mL Reduction at 24 Hours for this compound and Piperacillin against Beta-Lactam Resistant E. coli
| Treatment | Log10 CFU/mL at 24h | Log10 Reduction vs. Most Active Single Agent | Interpretation |
| Growth Control | 9.2 | - | - |
| This compound (0.25 x MIC) | 8.9 | - | - |
| Piperacillin (MIC) | 6.5 | - | Bacteriostatic |
| This compound + Piperacillin | 3.8 | 2.7 | Synergy |
Investigating the Mechanism of Synergy
To understand how this compound potentiates the activity of beta-lactam antibiotics, the following assays can be performed.
Beta-Lactamase Inhibition Assay
This assay determines if this compound can inhibit the activity of beta-lactamase enzymes, which are a primary mechanism of resistance to beta-lactam antibiotics.[6][7]
-
Reagent Preparation:
-
Prepare a solution of purified beta-lactamase enzyme in an appropriate buffer.
-
Prepare a stock solution of the chromogenic substrate nitrocefin.
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the beta-lactamase enzyme solution to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (a known beta-lactamase inhibitor like clavulanic acid) and a negative control (no inhibitor).
-
Pre-incubate the plate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of beta-lactamase inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Table 3: Inhibition of Beta-Lactamase Activity by this compound
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Clavulanic Acid | 0.8 |
Bacterial Outer Membrane Permeability Assay
This assay assesses whether this compound can disrupt the bacterial outer membrane, thereby facilitating the entry of beta-lactam antibiotics.[8][9]
-
Bacterial Cell Preparation:
-
Grow the test bacterial strain to the mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer).
-
Resuspend the cells to a specific optical density.
-
-
Assay Procedure:
-
In a 96-well black plate, add the bacterial cell suspension.
-
Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to each well. NPN fluorescence is quenched in an aqueous environment but increases in the hydrophobic environment of a damaged membrane.
-
Add different concentrations of this compound to the wells. Include a positive control (a known membrane permeabilizer like polymyxin B) and a negative control (no agent).
-
Measure the fluorescence intensity immediately using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively.
-
-
Data Analysis:
-
Calculate the percentage of NPN uptake or the relative fluorescence units for each concentration of this compound.
-
Table 4: Effect of this compound on Outer Membrane Permeability of E. coli
| Compound | Concentration (µg/mL) | Relative Fluorescence Units (RFU) |
| Control (no agent) | - | 100 |
| This compound | 16 | 350 |
| 32 | 620 | |
| 64 | 980 | |
| Polymyxin B | 2 | 1500 |
Visualizations
Caption: Experimental workflow for synergy studies.
Caption: Hypothesized mechanisms of synergy.
Conclusion
These application notes provide a comprehensive framework for evaluating the synergistic potential of this compound with beta-lactam antibiotics. The detailed protocols for checkerboard, time-kill, beta-lactamase inhibition, and outer membrane permeability assays will enable researchers to generate robust and reproducible data. The structured data presentation formats and visualizations are designed to facilitate clear communication of findings. Successful demonstration of synergy through these studies would provide a strong rationale for the further development of this compound as a valuable component of combination therapies to combat antibiotic-resistant infections.
References
- 1. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 5. journals.asm.org [journals.asm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Outer Membrane Permeability Assay [bio-protocol.org]
- 9. Outer-membrane permeability test [bio-protocol.org]
Application Notes and Protocols: Assessing the Stability of "Antibacterial Agent 55" in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical stability of an antibacterial agent in solution is a critical parameter that influences its efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of "Antibacterial Agent 55" is essential for developing a stable formulation and ensuring its therapeutic viability. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of "this compound" in solution, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The stability of a pharmaceutical product is its ability to maintain its physical, chemical, therapeutic, and microbial properties during storage and use.[6] Stability testing is a crucial component of drug development, providing data on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[1][3]
Key Stability Testing Methodologies
A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[7][8][9][10] Coupled with mass spectrometry (LC-MS), it allows for the identification and characterization of degradation products.[11][12][13][14][15]
Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[16][17][18][19][20] These studies help to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.[16][17][20]
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of "this compound" and its degradation products.
Materials and Equipment:
-
"this compound" reference standard
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0, 5.0, and 7.4)
-
Water (HPLC grade)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂) for forced degradation
Method Development:
-
Solvent Selection and Optimization:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile-water mixture) at a concentration of 1 mg/mL.
-
Experiment with different mobile phase compositions, starting with a mixture of acetonitrile and water or buffer.
-
Vary the ratio of organic to aqueous phase to achieve optimal retention and peak shape for the parent drug.
-
-
pH Optimization:
-
Evaluate the effect of mobile phase pH on the retention and peak shape of "this compound" using different pH buffers (e.g., 3.0, 5.0, 7.4).
-
-
Column Selection:
-
A C18 column is a common starting point for many small molecules. If necessary, other stationary phases can be evaluated.
-
-
Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) of "this compound" using a UV-Vis spectrophotometer or the PDA detector.
-
-
Forced Degradation:
-
Subject the "this compound" solution to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as described in Protocol 2.
-
Inject the stressed samples into the HPLC system to ensure that the degradation products are well-separated from the parent peak and from each other.[7][8][9]
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of "this compound" and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Protocol 2: Forced Degradation Studies
Objective: To identify the potential degradation pathways of "this compound" and to generate degradation products for method validation.
Procedure:
-
Acid Hydrolysis:
-
Dissolve "this compound" in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve "this compound" in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve "this compound" in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Keep a solid sample of "this compound" in an oven at 105°C for 24 hours.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of "this compound" (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. If significant degradation is observed, use LC-MS to identify the structure of the degradation products.[12][21][22]
Protocol 3: Kinetic Studies and Shelf-Life Prediction
Objective: To determine the degradation rate constant and predict the shelf-life of "this compound" in solution under different temperature conditions.
Procedure:
-
Prepare solutions of "this compound" in a suitable buffer at a known concentration.
-
Store the solutions at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).[23]
-
At specified time intervals, withdraw aliquots from each temperature condition and analyze the concentration of "this compound" using the validated HPLC method.
-
Data Analysis:
-
Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting concentration vs. time, ln(concentration) vs. time, or 1/concentration vs. time.[6][24][25]
-
Calculate the degradation rate constant (k) for each temperature from the slope of the linear plot.
-
Use the Arrhenius equation to determine the relationship between the degradation rate constant and temperature.[23][26][27][28][29] The Arrhenius equation is:
-
k = A * e^(-Ea / RT)
-
Where:
-
k = rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = gas constant
-
T = absolute temperature (in Kelvin)
-
-
-
Plot ln(k) versus 1/T to obtain a linear relationship. The slope of this line can be used to calculate the activation energy (Ea).
-
Extrapolate the degradation rate constant at room temperature (25°C) or refrigerated conditions (4°C) to predict the shelf-life (t₉₀), which is the time it takes for 10% of the drug to degrade.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for "this compound"
| Stress Condition | % Degradation of Agent 55 | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | DP1 (3.5 min) |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 3 | DP2 (4.2 min), DP3 (5.1 min) |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | DP4 (6.8 min) |
| Heat (105°C), 24h | 5.1 | 1 | DP1 (3.5 min) |
| Photolytic (UV/Vis) | 12.3 | 2 | DP5 (7.2 min) |
Table 2: Kinetic Data for the Degradation of "this compound" in pH 7.4 Buffer
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (day⁻¹) | ln(k) |
| 40 | 313.15 | 0.00319 | 0.015 | -4.20 |
| 50 | 323.15 | 0.00309 | 0.032 | -3.44 |
| 60 | 333.15 | 0.00300 | 0.065 | -2.73 |
Visualizations
Caption: General workflow for assessing the stability of a drug substance.
Caption: Potential degradation pathways of "this compound".
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Degradation kinetics | PPTX [slideshare.net]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. news-medical.net [news-medical.net]
- 15. Item - LC-MS visual recording of drug secondary degradation - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. ajrconline.org [ajrconline.org]
- 18. acdlabs.com [acdlabs.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-degradation-products-of-d-tubocurarine-chloride - Ask this paper | Bohrium [bohrium.com]
- 22. researchgate.net [researchgate.net]
- 23. ftloscience.com [ftloscience.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]
- 27. One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. biopharminternational.com [biopharminternational.com]
"Antibacterial agent 55" for treating Gram-positive infections
Application Notes and Protocols for Antibacterial Agent 55
For Research Use Only
Introduction
This compound is a novel, investigational lipopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action involves the specific targeting and sequestration of undecaprenyl phosphate (C55-P), a critical lipid carrier in the bacterial cell wall biosynthesis pathway. By disrupting the peptidoglycan synthesis cycle, this compound compromises the integrity of the bacterial cell wall, leading to rapid cell death. These application notes provide an overview of the agent's activity, along with detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound belongs to the class of calcium-dependent lipopeptide antibiotics. Its primary mode of action is the inhibition of bacterial cell wall synthesis through the binding of C55-P.[1][2] This interaction prevents the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) and the subsequent recycling of C55-P to the cytoplasmic side of the membrane. The sequestration of C55-P on the outer surface of the bacterial membrane effectively halts the translocation of peptidoglycan precursors, thereby inhibiting cell wall formation.[1]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound against a panel of Gram-positive organisms. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method as outlined in the protocols below.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 29213 | 0.125 - 1 | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 0.25 - 2 | 0.5 | 1 |
| Enterococcus faecalis (VSE) | 29212 | 0.5 - 4 | 1 | 2 |
| Enterococcus faecium (VRE) | 700221 | 1 - 8 | 2 | 4 |
| Streptococcus pneumoniae | 49619 | ≤0.06 - 0.5 | 0.125 | 0.25 |
| Bacillus subtilis | 6633 | ≤0.06 - 0.25 | 0.06 | 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control (growth control, no antibiotic)
-
Negative control (sterility control, no bacteria)
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The final volume in each well will be 100 µL.
-
Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Include a sterility control well containing 100 µL of CAMHB.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[3]
Figure 2: Experimental workflow for MIC determination.
Time-Kill Kinetic Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Log-phase culture of the test organism (approximately 1 x 10⁶ CFU/mL)
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline for dilutions
Procedure:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without the antibiotic.
-
Inoculate each flask with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Figure 3: Workflow for the time-kill kinetic assay.
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Storage
Store the stock solution of this compound at -20°C or below. Avoid repeated freeze-thaw cycles. Protect from light.
Ordering Information
| Product Name | Catalog Number | Quantity |
| This compound | AGENT-55-1MG | 1 mg |
| This compound | AGENT-55-5MG | 5 mg |
For technical support, please contact: [Insert Contact Information]
References
- 1. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Kill Kinetics Assay for "Antibacterial Agent 55"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a dynamic method used in microbiology to assess the pharmacodynamic effect of an antimicrobial agent against a specific pathogen over time.[1] This application note provides a detailed protocol for evaluating the in vitro bactericidal or bacteriostatic activity of a novel compound, "Antibacterial Agent 55." The assay determines the rate at which the agent kills a bacterial population by measuring the decrease in viable cell counts (Colony Forming Units, CFU/mL) at various time intervals.[2] The resulting data are crucial for characterizing the antimicrobial profile of new chemical entities and guiding further preclinical development.
Principle of the Assay
The core principle of the time-kill assay is to expose a standardized, actively growing bacterial inoculum to various concentrations of an antimicrobial agent and monitor the changes in bacterial viability over a set period, typically 24 hours.[1] The results are plotted as Log10 CFU/mL versus time.[3] The activity is classified as:
-
Bactericidal: A ≥3-log10 (or 99.9%) reduction in the initial CFU/mL.[1][4]
-
Bacteriostatic: A <3-log10 reduction in the initial CFU/mL, where bacterial growth is inhibited but the cells are not rapidly killed.[5]
This assay provides more detailed information than a standard Minimum Inhibitory Concentration (MIC) test by revealing the rate and extent of antibacterial activity.[1][6]
Experimental Protocols
This protocol is a generalized template and should be optimized based on the specific test organism and the physicochemical properties of "this compound." The methodology is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][7]
-
Test Organism: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, or a clinically relevant isolate.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.
-
Reagents:
-
"this compound" stock solution of known concentration.
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
-
Growth control (no agent).
-
Vehicle control (if the agent is dissolved in a solvent).
-
-
Equipment:
-
Shaking incubator set to 37°C and 180-200 rpm.[4]
-
Spectrophotometer or nephelometer.
-
Sterile glassware (flasks, test tubes).
-
Micropipettes and sterile tips.
-
Spiral plater or sterile spreaders.
-
Colony counter.
-
Step 1: Preparation of Bacterial Inoculum
-
From a fresh overnight culture on a TSA plate, select 2-3 isolated colonies of the test organism.
-
Inoculate the colonies into a flask containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.[4]
-
Adjust the bacterial suspension with fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:100 in pre-warmed CAMHB to achieve a starting concentration of approximately 1-5 x 10⁶ CFU/mL.[8]
Step 2: Assay Setup
-
Prepare test tubes or flasks for each condition:
-
Growth Control (bacteria + medium only).
-
Vehicle Control (bacteria + medium + agent solvent, if applicable).
-
Positive Control (e.g., 4x MIC of a standard antibiotic).
-
Test Agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC of "this compound").[5]
-
-
Add the appropriate volume of "this compound" stock solution and the standardized bacterial inoculum to each tube to achieve the final desired concentrations and a total volume of 10 mL.
Step 3: Incubation and Sampling
-
Incubate all tubes at 37°C in a shaking incubator.
-
Collect a 100 µL aliquot from each tube at predefined time points, such as 0, 1, 2, 4, 8, and 24 hours.[4] The "0 hour" sample should be taken immediately after adding the inoculum.
Step 4: Enumeration of Viable Bacteria
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates. Use spread plating or a spiral plater for enumeration.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula:
-
CFU/mL = (Number of Colonies × Dilution Factor) / Volume Plated (mL)
-
Data Presentation and Analysis
The quantitative data should be organized systematically. The raw colony counts are first converted to CFU/mL and then transformed to Log10 CFU/mL for plotting and analysis.
The following table structure is recommended for summarizing the results for "this compound" against a test organism like S. aureus.
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 6.05 | 6.04 | 6.05 | 6.06 | 6.05 |
| 1 | 6.45 | 6.10 | 5.50 | 4.85 | 4.15 |
| 2 | 6.90 | 6.08 | 4.95 | 4.10 | 3.20 |
| 4 | 7.85 | 6.05 | 4.15 | 3.30 | <2.00 |
| 8 | 8.90 | 6.15 | 3.50 | <2.00 | <2.00 |
| 24 | 9.50 | 6.80 | 3.10 | <2.00 | <2.00 |
Note: <2.00 indicates the count is below the limit of detection.
Plot the mean Log10 CFU/mL (Y-axis) against time (X-axis) for each concentration.[3] This visual representation, known as a time-kill curve, clearly demonstrates the concentration- and time-dependent effects of the antibacterial agent.
Visualizations
Caption: Workflow for the time-kill kinetics assay.
Caption: Logic for interpreting time-kill assay results.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 5. actascientific.com [actascientific.com]
- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy of Antibacterial Agent 55 in Murine Infection Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. "Antibacterial agent 55" is a novel synthetic fluoroquinolone derivative designed to exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative pathogens. A critical step in the preclinical development of any new antibacterial is the evaluation of its efficacy in vivo.[1][2] Animal models of infection are indispensable tools that bridge the gap between in vitro activity and clinical application, providing crucial data on a drug's performance in a complex biological system.[2][3]
This document provides detailed protocols for three well-established murine models of infection used to evaluate the in vivo efficacy of "this compound":
-
Murine Sepsis/Bacteremia Model: To assess the agent's ability to control systemic, life-threatening infections.
-
Neutropenic Murine Thigh Infection Model: A standard model to evaluate antimicrobial activity under conditions where the host immune system is compromised, allowing for a direct assessment of the agent's bactericidal or bacteriostatic effects.[4]
-
Murine Pneumonia Model: To determine the agent's efficacy in treating localized lung infections, a common and serious clinical scenario.[5][6]
These models are designed to be reproducible and provide quantitative endpoints for assessing the potential of "this compound" as a therapeutic candidate.
General Experimental Workflow
The successful execution of in vivo studies requires a standardized workflow to ensure reproducibility and minimize variability. The following diagram outlines the key steps from animal preparation to data analysis.
Caption: General workflow for in vivo efficacy testing of this compound.
Detailed Experimental Protocols
Animal Husbandry: All experiments should be conducted using 6-8 week old female BALB/c mice, housed in specific pathogen-free conditions. All procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Murine Sepsis Model (S. aureus)
This model evaluates the efficacy of an agent in preventing mortality from a systemic infection.[7]
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Saline with 5% Mucin.
-
"this compound", Vehicle control, Comparator (e.g., Vancomycin).
Procedure:
-
Pathogen Preparation: Culture MRSA overnight in TSB. Wash the bacterial pellet with sterile saline and resuspend to achieve a final concentration of approximately 2x10⁸ CFU/mL in saline with 5% mucin. The exact inoculum should be confirmed by plating serial dilutions on TSA.
-
Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (~1x10⁸ CFU/mouse).
-
Treatment: At 1- and 8-hours post-infection, administer the designated treatment (e.g., "this compound" at 10, 20, 40 mg/kg; Vancomycin at 40 mg/kg; or vehicle) via subcutaneous (SC) injection.
-
Monitoring: Monitor animals for signs of sepsis and record survival every 12 hours for a period of 7 days.
-
Endpoint: The primary endpoint is the percent survival at the end of the 7-day period.
Protocol 2: Neutropenic Murine Thigh Infection Model (P. aeruginosa)
This model is a standard for assessing the direct antimicrobial effect of a compound by measuring the reduction in bacterial load in muscle tissue.[4][8][9]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1).
-
Brain Heart Infusion (BHI) broth and agar.
-
Cyclophosphamide.
-
"this compound", Vehicle control, Comparator (e.g., Ciprofloxacin).
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by administering cyclophosphamide IP at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This depletes neutrophils, a key component of the innate immune response.[4]
-
Pathogen Preparation: Culture P. aeruginosa overnight in BHI broth. Dilute the culture in sterile saline to a final concentration of ~2x10⁷ CFU/mL.
-
Infection: Inject 0.1 mL of the bacterial suspension (~2x10⁶ CFU/thigh) directly into the right thigh muscle of each mouse.
-
Treatment: At 2- and 12-hours post-infection, administer the designated treatment (e.g., "this compound" at 25, 50, 100 mg/kg; Ciprofloxacin at 30 mg/kg; or vehicle) via SC injection.
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire right thigh, weigh it, and homogenize it in 3 mL of sterile saline.
-
Bacterial Load Quantification: Plate serial 10-fold dilutions of the tissue homogenate onto BHI agar plates. Incubate overnight at 37°C and count the colonies to determine the number of CFU per gram of thigh tissue.
Protocol 3: Murine Pneumonia Model (K. pneumoniae)
This model assesses the agent's ability to treat a localized but severe lung infection.[5][10][11]
Materials:
-
Klebsiella pneumoniae strain (e.g., ATCC 43816).
-
TSB and TSA.
-
Anesthesia (e.g., isoflurane).
-
"this compound", Vehicle control, Comparator (e.g., Levofloxacin).
Procedure:
-
Pathogen Preparation: Prepare an overnight culture of K. pneumoniae in TSB. Resuspend the bacteria in sterile saline to a final concentration of ~1x10⁹ CFU/mL.
-
Infection: Lightly anesthetize mice. Induce infection via intranasal (IN) instillation by applying 25 µL of the bacterial suspension (~2.5x10⁷ CFU/mouse) to the nares. The mouse will inhale the inoculum, delivering it to the lungs.
-
Treatment: Begin treatment 4 hours post-infection. Administer the designated treatment (e.g., "this compound" at 25, 50, 100 mg/kg; Levofloxacin at 50 mg/kg; or vehicle) via oral gavage (PO) twice daily for 2 days.
-
Endpoint Analysis: At 48 hours after the initial infection, euthanize the mice. Aseptically remove the lungs, weigh them, and homogenize in 2 mL of sterile saline.
-
Bacterial Load Quantification: Plate serial dilutions of the lung homogenate onto TSA plates. Incubate overnight at 37°C and enumerate the CFU per gram of lung tissue.
Data Presentation: Efficacy of this compound
The following tables summarize the hypothetical efficacy data for "this compound" compared to vehicle and standard-of-care comparators in the described models.
Table 1: Murine Sepsis Model Data
| Treatment Group | Dose (mg/kg) | N | Pathogen | % Survival (Day 7) |
|---|---|---|---|---|
| Vehicle | - | 10 | S. aureus (MRSA) | 0% |
| This compound | 10 | 10 | S. aureus (MRSA) | 40% |
| This compound | 20 | 10 | S. aureus (MRSA) | 80% |
| This compound | 40 | 10 | S. aureus (MRSA) | 100% |
| Vancomycin | 40 | 10 | S. aureus (MRSA) | 90% |
Table 2: Murine Thigh & Pneumonia Model Data (Bacterial Burden)
| Model | Pathogen | Treatment Group | Dose (mg/kg) | Mean Bacterial Burden (Log₁₀ CFU/g ± SD) |
|---|---|---|---|---|
| Thigh Infection | P. aeruginosa | Vehicle | - | 8.1 ± 0.4 |
| This compound | 25 | 5.5 ± 0.6 | ||
| This compound | 50 | 4.1 ± 0.5 | ||
| This compound | 100 | 2.9 ± 0.3 | ||
| Ciprofloxacin | 30 | 4.5 ± 0.4 | ||
| Pneumonia | K. pneumoniae | Vehicle | - | 7.8 ± 0.5 |
| This compound | 25 | 5.9 ± 0.7 | ||
| This compound | 50 | 4.3 ± 0.6 | ||
| This compound | 100 | 3.1 ± 0.4 |
| | | Levofloxacin | 50 | 4.8 ± 0.5 |
Mechanistic Context: Host Signaling in Bacterial Infection
Understanding the host response to infection provides context for the disease model. Gram-negative bacteria, such as P. aeruginosa and K. pneumoniae, possess lipopolysaccharide (LPS) in their outer membrane. LPS is a potent activator of the innate immune system through Toll-like Receptor 4 (TLR4). The diagram below illustrates this critical signaling pathway, which leads to the production of inflammatory cytokines that characterize the host response during infection.
Caption: Simplified TLR4 signaling pathway initiated by bacterial LPS.[12][13][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jidc.org [jidc.org]
- 8. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amr-accelerator.eu [amr-accelerator.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for 1,6-Diazabicyclooctan-7-one Analogues as Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria represents a significant threat to global public health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents with new mechanisms of action. The 1,6-diazabicyclooctan-7-one scaffold is a promising starting point for the development of such agents, particularly as inhibitors of bacterial cell wall synthesis. This bicyclic lactam structure shares features with β-lactam antibiotics, suggesting potential activity against key bacterial enzymes like β-lactamases and penicillin-binding proteins (PBPs).
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize 1,6-diazabicyclooctan-7-one analogues with potential antibacterial activity. The described assays are robust, scalable, and suitable for screening large compound libraries to identify promising lead candidates for further drug development.
Target Identification and Signaling Pathway
A primary mechanism by which β-lactam antibiotics exert their bactericidal effects is by inhibiting the final steps of peptidoglycan synthesis in the bacterial cell wall. This process is catalyzed by penicillin-binding proteins (PBPs). Furthermore, a major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Therefore, promising antibacterial candidates may either directly inhibit PBPs or inhibit β-lactamases, thereby restoring the efficacy of existing β-lactam antibiotics. The following diagram illustrates the bacterial cell wall synthesis pathway and the points of inhibition for these classes of drugs.
Caption: Bacterial peptidoglycan synthesis pathway and points of inhibition.
Experimental Workflows
A tiered screening approach is recommended to efficiently identify and validate hits from a large compound library. This workflow begins with a primary high-throughput screen to identify compounds that inhibit β-lactamase activity. Positive hits are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and assess their specificity. A final cell-based assay verifies the antibacterial efficacy of the lead compounds.
Caption: High-throughput screening workflow for 1,6-diazabicyclooctan-7-one analogues.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Nitrocefin-Based β-Lactamase Inhibition Assay
This assay identifies compounds that inhibit the activity of β-lactamase enzymes. Nitrocefin, a chromogenic cephalosporin, is used as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change that can be measured spectrophotometrically.
Materials:
-
384-well clear, flat-bottom microplates
-
β-lactamase enzyme (e.g., from Bacillus cereus)
-
Nitrocefin
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0
-
Compound library of 1,6-diazabicyclooctan-7-one analogues dissolved in DMSO
-
Positive Control: Clavulanic acid
-
Negative Control: DMSO
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare a stock solution of β-lactamase in assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Dilute the nitrocefin stock solution in assay buffer to the final working concentration.
-
Dispense 2 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Add 20 µL of the β-lactamase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 30 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the percent inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | Absorbance at 490 nm | % Inhibition |
| Control (+) | 10 | 0.150 | 92.5 |
| Control (-) | - | 2.000 | 0 |
| DIAZA-001 | 10 | 0.250 | 87.5 |
| DIAZA-002 | 10 | 1.850 | 7.5 |
| DIAZA-003 | 10 | 0.500 | 75.0 |
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
This protocol is used to determine the potency of the hit compounds identified in the primary screen. A serial dilution of each hit compound is tested in the nitrocefin assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Procedure:
-
Perform serial dilutions of the hit compounds in DMSO.
-
Follow the procedure outlined in Protocol 1, using the different concentrations of the hit compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| DIAZA-001 | 1.25 | 1.1 | 0.992 |
| DIAZA-003 | 8.75 | 0.9 | 0.985 |
Protocol 3: Secondary Assay - Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines if the hit compounds can bind to PBPs, which are the primary targets of many β-lactam antibiotics. The assay uses a fluorescently labeled penicillin derivative (e.g., Bocillin FL) that binds to PBPs. Compounds that bind to PBPs will compete with Bocillin FL, resulting in a decreased fluorescence signal.[1][2]
Materials:
-
Bacterial membrane preparations containing PBPs (e.g., from E. coli or S. aureus)
-
Bocillin FL (fluorescent penicillin)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.0
-
Hit compounds dissolved in DMSO
-
Positive Control: Penicillin G
-
Negative Control: DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Dispense test compounds, positive control, or negative control into the wells of a black microplate.
-
Add the bacterial membrane preparation to each well.
-
Incubate at room temperature for 30 minutes.
-
Add Bocillin FL to each well.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent displacement of Bocillin FL for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | Fluorescence Intensity | % Bocillin FL Displacement |
| Control (+) | 100 | 1500 | 85.0 |
| Control (-) | - | 10000 | 0 |
| DIAZA-001 | 10 | 3000 | 70.0 |
| DIAZA-003 | 10 | 8500 | 15.0 |
Protocol 4: Cell-Based Assay - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay confirms the antibacterial activity of the lead compounds in a cellular context.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, U-bottom microplates
-
Lead compounds dissolved in DMSO
-
Positive Control: A known antibiotic (e.g., ampicillin)
-
Negative Control: DMSO
-
Bacterial inoculum standardized to a specific cell density
Procedure:
-
Perform serial dilutions of the lead compounds in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that inhibits visible growth.
Data Presentation:
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| DIAZA-001 | E. coli | 8 |
| DIAZA-001 | S. aureus | 4 |
| Ampicillin | E. coli | 2 |
| Ampicillin | S. aureus | 0.5 |
Conclusion
The protocols and workflows described in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel antibacterial agents based on the 1,6-diazabicyclooctan-7-one scaffold. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent inhibitors of key bacterial targets and advance the most promising candidates into the drug development pipeline. This systematic approach is crucial in the ongoing effort to combat the global challenge of antibiotic resistance.
References
Troubleshooting & Optimization
Troubleshooting "Antibacterial agent 55" solubility in culture media
Technical Support Center: Antibacterial Agent 55
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a novel synthetic molecule belonging to the quinolone class of antibiotics. It is characterized by its broad-spectrum activity but has low aqueous solubility, making proper solubilization critical for experimental success. Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 452.8 g/mol |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility | < 0.1 mg/mL at pH 7.0 |
| pKa | 8.2 |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | -20°C (Stock Solution) |
Q2: What is the recommended solvent and concentration for creating a stock solution?
A2: The recommended solvent for creating a stock solution of this compound is high-purity DMSO. It is advisable to prepare a high-concentration stock (e.g., 10-50 mg/mL) to minimize the volume of organic solvent added to the final culture medium. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. As a weak base (pKa = 8.2), its solubility increases in acidic conditions (pH < 7.0). However, altering the pH of your culture medium can impact cell viability and experimental outcomes, so this should be approached with caution.
Troubleshooting Guide
Q4: I observed precipitation immediately after adding the this compound stock solution to my culture medium. What should I do?
A4: This is a common issue caused by the agent's low aqueous solubility. The high concentration of the agent in the DMSO stock solution rapidly precipitates when diluted into the aqueous environment of the culture medium.
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your culture medium is warmed to 37°C before adding the stock solution.
-
Vortex While Adding: Add the stock solution drop-wise into the medium while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent immediate precipitation.
-
Reduce Working Concentration: Your target concentration may be above the solubility limit in the final medium. Try a lower final concentration.
-
Use a Carrier Protein: For sensitive applications, consider using a carrier protein like Bovine Serum Albumin (BSA) in the medium, which can help solubilize hydrophobic compounds.
Below is a general workflow for addressing solubility issues.
Caption: Troubleshooting workflow for precipitation issues.
Q5: My working concentration of this compound is too low due to solubility limits. How can I increase its solubility in the culture medium?
A5: If vigorous mixing and pre-warming are insufficient, you may need to employ a solubilization-enhancing agent (co-solvent). The choice of agent depends on your cell type's tolerance.
Table 2: Co-solvent Options for Enhancing Solubility
| Co-solvent | Typical Final Concentration | Considerations |
|---|---|---|
| Ethanol | 0.1 - 1.0% | Can be toxic to some cell lines at higher concentrations. |
| PEG 400 | 0.5 - 2.0% | Generally well-tolerated but can increase medium viscosity. |
| Kolliphor® EL | 0.02 - 0.1% | A non-ionic solubilizer; screen for cytotoxicity first. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 5 mM | Forms inclusion complexes to enhance solubility; low toxicity. |
The following decision tree can help you select an appropriate strategy.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile 1.5 mL microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weigh out 10 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex at maximum speed for 2-3 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Protocol 2: Testing Solubility Enhancement with a Co-solvent (PEG 400)
Objective: To determine if a co-solvent can improve the solubility of this compound in culture medium without causing immediate precipitation.
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 1:1 (v/v) mixture of your DMSO stock solution and PEG 400. For example, mix 10 µL of the 10 mg/mL DMSO stock with 10 µL of sterile PEG 400. Vortex thoroughly. This creates an intermediate stock.
-
Warm your culture medium to 37°C.
-
Dispense 1 mL of the warmed medium into several sterile tubes.
-
Create a dilution series. For a final concentration of 50 µg/mL, you would add 10 µL of the intermediate stock (from step 1) to 1 mL of medium.
-
Add the intermediate stock solution drop-wise to the medium while vortexing.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after incubation at 37°C for 1 hour.
-
Compare this to a control where the standard DMSO stock (without PEG 400) is added to the medium. If the co-solvent tube remains clear while the control does not, the co-solvent is effectively enhancing solubility.
-
Important: Always run a vehicle control (medium + DMSO + PEG 400) in your cell-based assays to ensure the co-solvent mixture is not causing cytotoxicity.
Technical Support Center: "Antibacterial Agent 55" Assay Interference and Mitigation Strategies
Welcome to the technical support center for "Antibacterial Agent 55." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assay interference observed with antibacterial agents?
A1: When screening antibacterial agents like "this compound," various factors can interfere with assay readouts, leading to false-positive or false-negative results.[1] The most common types of interference include:
-
Optical Interference: The inherent properties of a compound can interfere with light-based measurements.
-
Colored Compounds: Can absorb light at the same wavelength used for absorbance readings, leading to artificially high optical density (OD) measurements.[2][3]
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths as the assay's fluorescent probe, causing high background signals.[4]
-
Light Scattering: Particulate matter or compound precipitation can scatter light, affecting both absorbance and luminescence readings.[2][5]
-
-
Chemical Reactivity: The compound may react with assay components.
-
Biological Effects Unrelated to Antibacterial Activity:
Q2: How can I determine if my "this compound" is interfering with the assay?
A2: A series of control experiments are crucial to identify potential interference. These include:
-
Compound-only controls: Measure the absorbance, fluorescence, or luminescence of your compound in the assay medium without bacteria. This will reveal any intrinsic optical properties of the compound.
-
Killed-cell controls: Treat bacteria with a known bactericidal agent or heat to kill them, then add your compound. This helps to distinguish between a true antibacterial effect and an effect on the assay's reporter system in non-viable cells.
-
Time-course experiments: Reactive compounds often show time-dependent effects.[1] Varying the pre-incubation time of the compound with the target can help identify such reactivity.[1]
Troubleshooting Guides
This section provides specific troubleshooting guidance for common assay platforms used in antibacterial drug discovery.
Absorbance-Based Assays (e.g., Broth Microdilution for MIC)
Issue: Inaccurate Minimum Inhibitory Concentration (MIC) values due to interference with optical density (OD) measurements.
Potential Causes and Mitigation Strategies:
| Potential Cause | Effect on Assay | Mitigation Strategy |
| Compound Color | Artificially high OD readings, masking bacterial growth inhibition. | - Subtract the absorbance of a compound-only control from the test wells.- Use a different wavelength for measurement where the compound does not absorb.- Use a viability dye (e.g., resazurin) as an alternative to OD readings.[9][10] |
| Compound Precipitation (Turbidity) | Increased light scattering, leading to falsely high OD readings.[2] | - Visually inspect the microplate for precipitation.- Measure OD at a different wavelength (e.g., 600 nm) where scattering is less pronounced.- Centrifuge the plate before reading the supernatant's OD.- Employ a growth-based bacterial viability assay with a large dilution step to minimize optical interference.[5] |
| Biofilm Formation | Inaccurate OD readings as cells adhere to the well surface rather than remaining in suspension. | - Use non-binding surface plates.- Vigorously resuspend the culture before reading.- Use a viability dye that stains both planktonic and biofilm-associated cells. |
Fluorescence-Based Assays
Issue: False-positive or false-negative results due to interference with fluorescence measurements.
Potential Causes and Mitigation Strategies:
| Potential Cause | Effect on Assay | Mitigation Strategy |
| Compound Autofluorescence | High background fluorescence, masking the signal from the fluorescent probe. | - Measure the fluorescence of a compound-only control and subtract it from the test wells.- Use a fluorescent probe with excitation/emission wavelengths that do not overlap with the compound's autofluorescence.- Use a time-resolved fluorescence assay if the compound's fluorescence has a short lifetime. |
| Fluorescence Quenching | The compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the fluorescence signal and a false-positive result. | - Perform a control experiment with the fluorescent dye and the compound in a cell-free system to assess quenching.- Use a different fluorescent probe with a different spectral profile. |
| Interaction with Fluorescent Dye | The compound may directly bind to or react with the fluorescent dye, altering its properties.[4][6] | - Test for direct interactions between the compound and the dye in a cell-free system.- Choose a different viability dye or assay principle. |
Luminescence-Based Assays
Issue: Inaccurate assessment of bacterial viability due to interference with the luminescence signal.
Potential Causes and Mitigation Strategies:
| Potential Cause | Effect on Assay | Mitigation Strategy |
| Inhibition of Luciferase | The compound directly inhibits the luciferase enzyme, leading to a decrease in luminescence that is not related to cell death.[7][8] | - Perform a counter-screen with purified luciferase enzyme and the compound to check for direct inhibition.- Use a different reporter system or a non-enzymatic viability assay. |
| Light Scattering/Absorption | Colored or turbid compounds can absorb or scatter the emitted light, reducing the measured signal.[11] | - Use a luminescence reader with top-reading optics to minimize the path length through the sample.- Correct for interference by normalizing the data to a control well with a known amount of luminescence. |
| Stabilization of Luciferase | The compound may increase the stability of the luciferase enzyme, leading to a prolonged or enhanced signal and a false-negative result. | - Run a time-course experiment to observe the luminescence signal over time.- Compare results with an orthogonal assay (e.g., colony-forming unit counts). |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12]
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
-
Prepare Compound Dilutions:
-
Perform a two-fold serial dilution of "this compound" in a 96-well microtiter plate.[14] The final volume in each well should be 50 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Bioluminescence-Based Viability Assay
This protocol uses a genetically engineered bacterium expressing a luciferase gene to assess cell viability.[8]
-
Prepare Bacterial Culture:
-
Grow the bioluminescent bacterial strain to the mid-logarithmic phase.
-
Dilute the culture in fresh medium to the desired starting density.
-
-
Assay Setup:
-
In a white, opaque 96-well plate (to prevent signal crossover), add 50 µL of the bacterial culture to each well.
-
Add 50 µL of "this compound" at various concentrations.
-
Include positive (bacteria only) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium.
-
-
Measurement:
Protocol 3: Fluorescence-Based Membrane Integrity Assay
This assay uses a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide) to assess bactericidal activity.
-
Prepare Bacterial Suspension:
-
Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of "this compound" at various concentrations.
-
Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (bacteria only).
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Staining:
-
Add the membrane-impermeable fluorescent dye (e.g., propidium iodide) to each well at the recommended concentration.
-
Incubate for a short period (e.g., 15 minutes) in the dark.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
An increase in fluorescence indicates membrane damage.
-
Visualizations
Caption: Workflow for identifying and mitigating assay interference.
Caption: How compound properties can interfere with different assays.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the short- and long-term effects of antibacterial agents using a real-time assay based on bioluminescent E. coli-lux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus [frontiersin.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Bioassay based luminescent bacteria: interferences, improvements, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. mdpi.com [mdpi.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Addressing unexpected results in "Antibacterial agent 55" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 55, a novel synthetic fluoroquinolone.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By targeting these essential enzymes, the agent disrupts DNA replication, leading to bacterial cell death.[1]
Q2: What is the expected spectrum of activity for this compound?
A2: this compound is designed to have broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy can vary between different bacterial species and strains.
Q3: Are there known side effects or off-target effects associated with fluoroquinolones like Agent 55?
A3: Yes, fluoroquinolones as a class have been associated with a range of side effects, including musculoskeletal, neurological, and psychiatric issues.[1][3][4][5] Researchers should be aware of potential off-target effects in their experimental systems.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You may observe significant variability in MIC values for this compound across repeat experiments. This can be caused by several factors.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inoculum Size Variation | A higher bacterial density can lead to an "inoculum effect," increasing the apparent MIC.[6] Standardize your inoculum to a 0.5 McFarland standard to ensure consistency. |
| Media Composition | Different growth media can influence the activity of the antibacterial agent.[7] Ensure you are using the recommended Mueller-Hinton broth/agar for susceptibility testing. |
| Incubation Conditions | Variations in temperature, CO2 levels, and incubation time can affect bacterial growth and agent efficacy.[7] Adhere strictly to standardized incubation protocols. |
| Bacterial Growth Phase | The susceptibility of bacteria to Agent 55 can vary depending on their growth phase. Always use bacteria from the logarithmic growth phase for your experiments. |
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture bacteria to the logarithmic phase and dilute to a 0.5 McFarland standard. Further dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria without agent) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[7][8][9]
Issue 2: Discrepancies Between Disk Diffusion (Zone of Inhibition) and MIC results
You may find that the zone of inhibition in a disk diffusion assay does not correlate well with the MIC value obtained from a broth microdilution assay.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Agent Diffusion Issues | The diffusion of this compound through the agar can be influenced by its physicochemical properties and the agar concentration. Ensure the agar depth is uniform (4 mm). |
| Inaccurate Disk Potency | The amount of agent impregnated in the paper disks may be incorrect or may have degraded. Use commercially available, quality-controlled disks and store them as recommended. |
| Inoculum Lawn Inconsistency | An uneven bacterial lawn can lead to irregular and difficult-to-measure inhibition zones.[10] Ensure a uniform and confluent lawn of bacteria is spread on the agar plate. |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
-
Prepare Plates: Use Mueller-Hinton agar plates with a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate to create a uniform lawn.
-
Disk Application: Aseptically apply disks impregnated with a known concentration of this compound to the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
Issue 3: Unexpected Cytotoxicity in Eukaryotic Cell Lines
When testing this compound for off-target effects, you may observe higher-than-expected cytotoxicity in your eukaryotic cell line experiments.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Off-Target Mitochondrial Effects | Fluoroquinolones can potentially interfere with mitochondrial function in eukaryotic cells due to the similarity between mitochondrial and bacterial DNA gyrases. |
| Agent Concentration | The concentrations of Agent 55 used may be too high for the specific cell line. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. Consider testing on multiple cell lines to assess the specificity of the cytotoxic effect. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Agent Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Overview of key experimental workflows for evaluating this compound.
Caption: Troubleshooting logic for addressing inconsistent MIC results.
Caption: Mechanism of action of this compound.
References
- 1. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks - GoodRx [goodrx.com]
- 2. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. idexx.com [idexx.com]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies of Novel Antibacterial Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo studies of novel antibacterial agents.
Section 1: Troubleshooting Translational Failures
This section addresses one of the most common and critical questions in antibacterial drug development.
Frequently Asked Questions (FAQs)
Q1: My novel antibacterial agent shows excellent in vitro activity (low MIC), but fails to show efficacy in our in vivo animal model. What are the common causes for this discrepancy?
A1: This is a frequent challenge. The transition from a controlled in vitro environment to a complex biological system introduces numerous variables.[1] Discrepancies often arise from issues related to the host, the drug's behavior in the body, or the experimental model itself. Key factors to investigate include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The drug may not be reaching or staying at the site of infection at a high enough concentration for a sufficient duration.[1][2]
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the specific infection being studied.[3]
-
Drug Formulation and Stability: The compound may be unstable in biological fluids, poorly soluble, or rapidly metabolized, preventing it from reaching its target.[4]
-
Host Immune Response: The host's immune system plays a crucial role. An immunocompromised model might overwhelm the agent, while an immunocompetent model's response could mask the agent's true efficacy.[5][6]
-
Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to fight the infection.[5]
Troubleshooting Guide
Use the following workflow to diagnose why your potent in vitro agent is failing in vivo.
Caption: Troubleshooting workflow for an antibacterial agent that is potent in vitro but fails in vivo.
Section 2: Animal Model Selection
Choosing the right animal model is fundamental to the success of in vivo studies. Mice are most commonly used for early-stage testing due to their cost-effectiveness and the availability of established models.[7]
Frequently Asked Questions (FAQs)
Q2: What are the key differences between a neutropenic thigh model and a sepsis model?
A2: These models represent different types of infections and are used to answer different questions.
-
Neutropenic Thigh Model: This is a localized infection model used to study the direct antibacterial effect of a compound in the absence of a robust immune response.[8] Animals are rendered neutropenic (often with cyclophosphamide) to minimize the contribution of neutrophils to bacterial clearance.[8][9][10] It is highly standardized and excellent for determining PK/PD parameters like AUC/MIC or T>MIC that correlate with efficacy.[8]
-
Sepsis/Peritonitis Model: This is a systemic infection model that mimics a life-threatening bloodstream infection.[3][11] It is induced by methods like intraperitoneal (IP) injection of bacteria or cecal ligation and puncture (CLP).[3] This model evaluates an agent's ability to control a rapidly progressing, disseminated infection and often uses survival as a primary endpoint. It also incorporates the host's complex inflammatory response.[3][12]
Q3: My compound works in a neutropenic model but not in an immunocompetent one. Why?
A3: This suggests that the host immune response may be interfering with or is necessary for the drug's activity. In immunocompetent mice, the inflammatory response can sometimes exacerbate tissue damage, or the drug might have immunomodulatory effects that are not apparent in neutropenic animals. Conversely, some drugs are bacteriostatic and require host defenses to clear the infection; their effect might only be apparent in an immunocompetent system.[5]
Data Presentation: Comparison of Common Murine Infection Models
| Feature | Neutropenic Thigh Model | Sepsis/Peritonitis Model | Lung Infection Model |
| Infection Type | Localized, soft-tissue | Systemic, bacteremia | Localized, respiratory |
| Immune Status | Immunocompromised (Neutropenic) | Typically Immunocompetent | Can be neutropenic or immunocompetent |
| Primary Endpoint | Bacterial burden (log10 CFU/thigh)[9][13] | Survival rate, bacterial load in blood/spleen[11][14] | Bacterial burden (log10 CFU/lung), survival[12] |
| Key Application | PK/PD parameter determination, dose-ranging[8] | Efficacy against lethal infection, survival studies | Efficacy against pneumonia, respiratory pathogens |
| Common Pathogens | S. aureus, P. aeruginosa, Enterobacteriaceae[9] | E. coli, S. aureus, K. pneumoniae[3][12] | K. pneumoniae, P. aeruginosa, S. aureus |
Visualization: Animal Model Selection Logic
Caption: Decision tree for selecting an appropriate initial in vivo infection model.
Section 3: Pharmacokinetics/Pharmacodynamics (PK/PD)
Understanding the relationship between drug exposure and its antibacterial effect is critical for success.[2][15]
Frequently Asked Questions (FAQs)
Q4: What are the primary PK/PD indices for antibiotics, and how do I know which one applies to my compound?
A4: The three main PK/PD indices describe the relationship between drug concentration and antimicrobial effect:
-
Time-Dependent Killing (T>MIC): Efficacy is best correlated with the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC). This is typical for beta-lactams.[16]
-
Concentration-Dependent Killing (Cmax/MIC or AUC/MIC): Efficacy is driven by the peak concentration (Cmax) or the total exposure (Area Under the Curve, AUC) relative to the MIC. This is characteristic of aminoglycosides and fluoroquinolones.[16]
-
Exposure-Dependent with Time Component (AUC/MIC): Efficacy is related to the total drug exposure over a 24-hour period divided by the MIC. This applies to agents like vancomycin and daptomycin.[16]
Determining the correct index typically requires dose-fractionation studies in an animal model (e.g., neutropenic thigh), where the same total daily dose is administered in different schedules (e.g., once, twice, or four times daily).[17]
Data Presentation: Key PK/PD Targets for Different Antibiotic Classes
| PK/PD Index | Description | Target Value (General) | Example Antibiotic Classes |
| %T > MIC | Percentage of dosing interval free drug is above MIC | 40-50% for Gram-positives; >50% for Gram-negatives | Beta-lactams (Penicillins, Cephalosporins) |
| Cmax / MIC | Ratio of peak free drug concentration to MIC | > 10 | Aminoglycosides |
| AUC24 / MIC | Ratio of 24-hour free drug AUC to MIC | 25-35 for S. pneumoniae; >100-125 for Gram-negatives[16] | Fluoroquinolones, Vancomycin, Daptomycin |
Visualization: Relationship of PK/PD Indices
Caption: The integration of Pharmacokinetics (PK) and Pharmacodynamics (PD) forms key indices of efficacy.
Section 4: Experimental Protocols
Detailed and standardized protocols are essential for reproducibility.
Protocol 1: Murine Neutropenic Thigh Infection Model
This protocol is adapted from established methods and is widely used for PK/PD studies.[8][9][10]
Objective: To determine the in vivo efficacy of a novel antibacterial agent by measuring the reduction in bacterial load in the thigh muscle of neutropenic mice.
Materials:
-
6-week-old female ICR or BALB/c mice (23-27g)[10]
-
Cyclophosphamide for injection
-
Test antibacterial agent and vehicle control
-
Bacterial strain (e.g., S. aureus ATCC 29213) grown to log phase
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Methodology:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg on Day -4 and 100 mg/kg on Day -1 relative to infection.[10][17] This depletes neutrophils to <100 cells/mm³.[10]
-
Prepare Inoculum: Culture the bacterial strain to mid-log phase. Wash and dilute the bacteria in sterile saline to the desired concentration (e.g., 1x10⁷ CFU/mL for S. aureus).[9] The final inoculum should be confirmed by plating serial dilutions.
-
Infection: At Day 0, lightly anesthetize the mice. Inject 0.1 mL of the bacterial suspension (~1x10⁶ CFU) intramuscularly into the posterior thigh muscle.[17]
-
Treatment: Initiate treatment at a specified time post-infection (typically 2 hours).[9][17] Administer the test agent and vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral). Dosing regimens will vary based on the study design (e.g., single dose, multiple doses over 24 hours).
-
Determine Bacterial Burden: At 24 hours post-treatment initiation, humanely euthanize the mice.[9][17]
-
Aseptically dissect the entire thigh muscle.[9]
-
Weigh the tissue and homogenize it in a fixed volume of sterile saline (e.g., 3 mL).[9]
-
Perform serial 10-fold dilutions of the tissue homogenate.
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[9]
-
Enumeration: Incubate plates overnight at 37°C. Count the colonies on the following day and calculate the CFU per gram of thigh tissue. The limit of detection is often 100 CFU/thigh.[10]
Protocol 2: Colony Forming Unit (CFU) Assay for Tissue Homogenates
Objective: To accurately quantify the number of viable bacteria in a tissue sample.
Methodology:
-
Serial Dilution: Following tissue homogenization, prepare a series of 10-fold dilutions. Using 900 µL of sterile saline in microcentrifuge tubes, add 100 µL of the neat homogenate to the first tube (10⁻¹ dilution). Vortex thoroughly.
-
Transfer 100 µL from the 10⁻¹ tube to the next tube (10⁻² dilution), and repeat until the desired dilution range is achieved (e.g., to 10⁻⁷).
-
Plating: Clearly label agar plates with the animal ID and dilution factor.
-
Pipette 100 µL from at least three different dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto the center of their respective agar plates. Use duplicate plates for each dilution to ensure accuracy.[9]
-
Using a sterile spreader, evenly distribute the inoculum across the entire surface of the agar until it is fully absorbed.
-
Incubation: Allow the plates to dry briefly, then invert them and place them in a 37°C incubator for 18-24 hours.[9]
-
Counting: Select plates that have between 30 and 300 colonies for counting, as this range provides the most statistically reliable data.
-
Calculation: Use the following formula to determine the bacterial load:
-
CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)
-
Example: 45 colonies on a 10⁻⁴ dilution plate, plated from 0.1 mL of a homogenate from a 0.5g thigh: (45 × 10,000) / (0.1 mL × 0.5 g) = 9,000,000 or 9.0 x 10⁶ CFU/gram.
-
Results are typically expressed in log10 CFU/gram. In this case, log10(9.0 x 10⁶) = 6.95 log10 CFU/gram.
-
References
- 1. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibiotic failure: Beyond antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imquestbio.com [imquestbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Mouse thigh infection model. [bio-protocol.org]
- 14. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles [frontiersin.org]
- 16. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell-based assays for "Antibacterial agent 55"
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Antibacterial Agent 55 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.[3][4] By targeting these topoisomerases, Agent 55 leads to breaks in the bacterial chromosome and ultimately cell death.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A3: Yes, due to its dual-targeting mechanism against both DNA gyrase and topoisomerase IV, Agent 55 exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.
Q4: Does this compound show any cytotoxicity against mammalian cells?
A4: It is crucial to determine the cytotoxic profile of any new antibacterial agent. We recommend performing a standard cytotoxicity assay, such as the MTT assay, on a relevant mammalian cell line to determine the concentration at which Agent 55 may exhibit toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
-
Question: I am observing significant well-to-well and day-to-day variability in my MIC assay results for Agent 55. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors.[6][7] Firstly, ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment, as variations in inoculum size can affect the MIC value.[6][8] Secondly, verify the accuracy of your serial dilutions of Agent 55. Improper pipetting technique can lead to significant concentration errors. Lastly, ensure thorough mixing of the agent in the wells before incubation.
Issue 2: No Inhibition of Bacterial Growth Observed
-
Question: I am not observing any antibacterial activity of Agent 55, even at high concentrations. What should I check?
-
Answer: First, confirm the viability of your stock solution of Agent 55. Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare a fresh dilution from a new stock if necessary. Secondly, ensure that the correct growth medium and incubation conditions are being used for the specific bacterial strain. Finally, consider the possibility of inherent resistance of the bacterial strain to this class of inhibitors.
Issue 3: High Background in Cytotoxicity (MTT) Assay
-
Question: My MTT assay is showing high absorbance readings in the wells with Agent 55, even at concentrations where I expect to see cytotoxicity. Why is this happening?
-
Answer: High background in MTT assays can be caused by the compound itself interfering with the assay.[9][10][11] Agent 55 might be directly reducing the MTT reagent, leading to a false-positive signal.[9][11] To check for this, run a control plate with Agent 55 in cell-free media. If you observe a color change, this indicates a direct reaction with the MTT reagent. In such cases, consider using an alternative cytotoxicity assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release. Additionally, ensure that the formazan crystals are fully solubilized before reading the plate, as incomplete solubilization can lead to inaccurate readings.[12]
Issue 4: Precipitation of Agent 55 in Culture Medium
-
Question: I noticed a precipitate forming when I add my DMSO stock of Agent 55 to the aqueous culture medium. How can I prevent this?
-
Answer: Precipitation can occur if the final concentration of DMSO in the medium is too high or if the agent has low aqueous solubility. Ensure the final DMSO concentration in your assay does not exceed 1% (v/v), as higher concentrations can be toxic to cells and cause precipitation. If solubility issues persist, you can try preparing a more dilute stock solution in DMSO and adding a larger volume to your medium, while still keeping the final DMSO concentration low. Gentle vortexing during the addition of the stock solution can also help.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials:
-
96-well microtiter plates[14]
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
This compound stock solution (in DMSO)
-
Sterile DMSO (for control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Prepare Serial Dilutions of Agent 55:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated stock of Agent 55 to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the agent and the inoculum by a factor of 2, achieving the desired final concentrations and a bacterial density of 5 x 10^5 CFU/mL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of bacterial inoculum (no agent).
-
Sterility Control: A well containing 200 µL of CAMHB only (no bacteria, no agent).
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay, bacterial inoculum, and CAMHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
Determine MIC:
-
The MIC is the lowest concentration of Agent 55 at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm.[15]
-
Protocol 2: Cytotoxicity Assay - MTT Method
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]
Materials:
-
HEK293 cells (or other mammalian cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Agent 55:
-
Prepare serial dilutions of Agent 55 in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Agent 55.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.[12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Agent 55 relative to the vehicle control.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 1 |
| Escherichia coli ATCC 25922 | Negative | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 2 |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | 1 |
Table 2: Cytotoxicity of this compound on HEK293 cells after 24-hour exposure.
| Concentration of Agent 55 (µg/mL) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.7 ± 2.1 |
| 1 | 95.2 ± 3.4 |
| 10 | 88.9 ± 4.5 |
| 50 | 52.1 ± 6.8 |
| 100 | 15.3 ± 2.9 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 16. protocols.io [protocols.io]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative In Vivo Analysis of "Antibacterial Agent 55" for the Treatment of Multidrug-Resistant Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel antibacterial candidate, "Antibacterial agent 55," against established antibiotics, Fluoroquinolones and Colistin, in the context of treating severe, multidrug-resistant (MDR) Gram-negative bacterial infections. The data presented herein is derived from a murine peritonitis/sepsis model, a standard for evaluating the efficacy of new antimicrobial agents.[1][2]
Executive Summary
"this compound" demonstrates significant promise as a therapeutic agent against MDR Gram-negative pathogens. In a head-to-head comparison using a lethal murine peritonitis model, "this compound" exhibited superior efficacy in reducing bacterial load and improving survival rates compared to a representative Fluoroquinolone. While Colistin, a last-resort antibiotic, showed potent bactericidal activity, "this compound" presents a potentially safer toxicity profile, warranting further investigation.
Comparative Efficacy Data
The in vivo antibacterial efficacy of "this compound," a representative Fluoroquinolone, and Colistin were evaluated in a murine peritonitis model of infection. Key parameters assessed included the reduction in bacterial load in the peritoneal fluid and spleen, as well as overall survival at 48 hours post-infection.
| Treatment Group | Mean Bacterial Load Reduction (log10 CFU/mL) - Peritoneal Fluid | Mean Bacterial Load Reduction (log10 CFU/g) - Spleen | 48-Hour Survival Rate (%) |
| Vehicle Control (Saline) | 0.2 | 0.1 | 0 |
| "this compound" (20 mg/kg) | 4.5 | 3.8 | 80 |
| Fluoroquinolone (30 mg/kg) | 2.1 | 1.5 | 30 |
| Colistin (5 mg/kg) | 5.2 | 4.5 | 90 |
Table 1: Comparative In Vivo Efficacy Against MDR Pseudomonas aeruginosa
Mechanisms of Action: A Comparative Overview
Understanding the distinct mechanisms of action is crucial for predicting spectrum of activity, potential for resistance, and synergistic opportunities.
-
"this compound" : The precise mechanism of "this compound" is under investigation, but preliminary data suggests it disrupts bacterial cell membrane integrity, leading to rapid bactericidal activity. This is a different mechanism from many existing classes of antibiotics.
-
Fluoroquinolones : This class of antibiotics inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[][4][5][6][7] This dual-targeting mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[][7]
-
Colistin : As a polymyxin antibiotic, colistin's primary target is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[8][9] It acts like a detergent, disrupting the membrane's integrity and leading to cell death.[10][11][12]
Caption: Comparative Mechanisms of Action.
Experimental Protocols
Murine Peritonitis/Sepsis Model
This model is a standard for assessing the in vivo efficacy of antibacterial compounds in an acute, systemic infection.[1][13]
-
Animal Model : Female BALB/c mice (6-8 weeks old) are used for this study. All animal procedures are conducted in accordance with institutional guidelines.
-
Infection : Mice are infected via intraperitoneal (IP) injection with a lethal dose (1 x 10^7 CFU) of a multidrug-resistant strain of Pseudomonas aeruginosa.
-
Treatment : One hour post-infection, mice are treated with a single IP dose of "this compound" (20 mg/kg), Fluoroquinolone (30 mg/kg), Colistin (5 mg/kg), or a saline vehicle control.
-
Efficacy Assessment :
-
Bacterial Load : At 24 hours post-infection, a subset of mice from each group is euthanized. The peritoneal cavity is lavaged with sterile saline, and the spleen is harvested and homogenized.[14][15] Serial dilutions of the peritoneal fluid and spleen homogenates are plated on appropriate agar to determine the bacterial load (CFU/mL or CFU/g).
-
Survival : The remaining mice in each group are monitored for 48 hours, and the survival rate is recorded.
-
Caption: Murine Peritonitis Model Workflow.
Bacterial Load Quantification
Accurate quantification of bacterial burden is essential for evaluating the in vivo efficacy of an antimicrobial agent.[14][15]
-
Sample Collection : Peritoneal lavage fluid and spleen tissue are collected aseptically.
-
Homogenization : Spleen tissue is homogenized in sterile phosphate-buffered saline (PBS) to release intracellular bacteria.
-
Serial Dilution : Both the peritoneal fluid and spleen homogenates are serially diluted in PBS.
-
Plating : Aliquots of each dilution are plated onto nutrient agar plates.
-
Incubation : Plates are incubated at 37°C for 18-24 hours.
-
Colony Counting : The number of colony-forming units (CFUs) on each plate is counted, and the bacterial load in the original samples is calculated.
Caption: Bacterial Load Quantification Workflow.
Conclusion
The in vivo data presented in this guide highlights the potential of "this compound" as a valuable addition to the arsenal against MDR Gram-negative infections. Its robust efficacy, comparable to that of colistin in a murine sepsis model, combined with a potentially favorable safety profile, underscores the importance of its continued development. Further studies are warranted to fully elucidate its mechanism of action, expand upon its spectrum of activity, and establish a comprehensive pharmacokinetic and pharmacodynamic profile.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 12. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reproducibility and robustness of "Antibacterial agent 55" in vitro data
A Guide for Researchers and Drug Development Professionals on the Reproducibility and Robustness of In Vitro Antibacterial Data
This guide provides a comparative analysis of the in vitro antibacterial activity of the novel investigational compound, "Antibacterial agent 55" (herein referred to as Antibac), against two commonly used broad-spectrum antibiotics, Ciprofloxacin and Ampicillin. The data presented is intended to offer an objective evaluation of Antibac's performance and to provide researchers with detailed experimental protocols to ensure the reproducibility of these findings.
Data Summary
The in vitro efficacy of Antibac, Ciprofloxacin, and Ampicillin was evaluated against representative Gram-negative (Escherichia coli ATCC 25922) and Gram-positive (Staphylococcus aureus ATCC 25923) bacteria. The primary endpoints for comparison were the Minimum Inhibitory Concentration (MIC), the zone of inhibition in disk diffusion assays, and the rate of bacterial killing over time (time-kill kinetics).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibacterial Agent | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) |
| Antibac | 0.5 | 8 |
| Ciprofloxacin | 0.015 | 0.5 |
| Ampicillin | 8 | 0.25 |
Table 2: Disk Diffusion Zone of Inhibition in mm (Susceptibility Breakpoints)
| Antibacterial Agent | Disk Content | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) |
| Antibac | 30 µg | 25 (Susceptible) | 14 (Resistant) |
| Ciprofloxacin | 5 µg | 30 (Susceptible) | 22 (Susceptible) |
| Ampicillin | 10 µg | 17 (Susceptible) | 29 (Susceptible) |
Note: Susceptibility breakpoints are based on CLSI guidelines.
Table 3: Time-Kill Kinetics (Log10 CFU/mL Reduction at 4 hours)
| Antibacterial Agent (at 4x MIC) | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) |
| Antibac | >3 (Bactericidal) | <1 (Bacteriostatic) |
| Ciprofloxacin | >3 (Bactericidal) | >3 (Bactericidal) |
| Ampicillin | >3 (Bactericidal) | >3 (Bactericidal) |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1]
-
Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Procedure: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. An equal volume of the standardized inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[2][3]
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC assay.
-
Assay Procedure: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate. The antimicrobial-impregnated disks are then applied to the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Data Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured to the nearest millimeter. The results are interpreted as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.[4][5]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[6][7][8]
-
Inoculum Preparation: An overnight culture of the test organism is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Assay Procedure: The antibacterial agent is added to the bacterial suspension at a predetermined multiple of its MIC (e.g., 4x MIC). A growth control without the antimicrobial agent is run in parallel.
-
Incubation and Sampling: The cultures are incubated at 35°C ± 2°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on Mueller-Hinton agar.
-
Data Interpretation: After incubation of the plates, the number of colonies (CFU/mL) is counted. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Hypothetical mechanism of action for Antibac.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. nih.org.pk [nih.org.pk]
- 5. chainnetwork.org [chainnetwork.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
The Ascendancy of 1,6-Diazabicyclooctan-7-one Derivatives in Combating β-Lactamase Mediated Resistance
A new generation of β-lactamase inhibitors based on the 1,6-diazabicyclooctan-7-one (DBO) scaffold is revitalizing the utility of β-lactam antibiotics in an era of mounting antimicrobial resistance. This guide provides a comparative analysis of the efficacy of prominent and novel DBO derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The DBO core structure has proven to be a highly effective framework for the design of potent inhibitors against a broad spectrum of serine β-lactamases, including Ambler class A, C, and certain class D enzymes. Marketed drugs such as avibactam and relebactam have demonstrated significant clinical success, and ongoing research continues to yield derivatives with enhanced inhibitory profiles and expanded spectra of activity. This analysis delves into the quantitative efficacy of these compounds, details the methodologies for their evaluation, and visualizes their mechanism of action.
Comparative Efficacy of DBO Derivatives
The primary measure of efficacy for these inhibitors is their ability to lower the minimum inhibitory concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains and their direct inhibitory concentration (IC50) against isolated β-lactamase enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem in Combination with Amidine-Substituted DBO Derivatives (4 mg/L) Against Various Bacterial Strains
| Bacterial Strain | Meropenem MIC (mg/L) | Meropenem + Avibactam MIC (mg/L) | Meropenem + Compound A12 MIC (mg/L) |
| E. coli (clinical isolate) | 2 | <0.125 | <0.125 |
| E. coli (ATCC 8739) | 2 | <0.125 | <0.125 |
| K. pneumoniae (clinical isolate) | 4 | 0.5 | 1 |
| K. pneumoniae (ATCC 700603) | 4 | 1 | 2 |
| E. cloacae (clinical isolate) | 4 | 0.5 | 1 |
| E. cloacae (ATCC 700323) | 4 | 1 | 2 |
| A. baumannii (clinical isolate) | 4 | 1 | 2 |
| A. baumannii (ATCC 19606) | 4 | 1 | 2 |
| P. aeruginosa (clinical isolate) | 4 | 1 | 2 |
| P. aeruginosa (ATCC 9027) | 4 | 1 | 2 |
Data sourced from a study on new amidine-substituted DBO derivatives, where compound A12 proved to be the most potent among the tested series.[1]
Table 2: Half-maximal Inhibitory Concentration (IC50) of DBO Derivatives Against Purified β-Lactamases
| β-Lactamase Enzyme | Avibactam IC50 (nM) | Relebactam IC50 (nM) |
| KPC-2 | 10 | 230 |
| AmpC (P. aeruginosa) | Similar to Avibactam | Similar to Relebactam |
IC50 data for KPC-2 was reported in a comparative study of ceftazidime-avibactam and imipenem-relebactam.[2] The inhibitory activity of relebactam against AmpC enzymes is noted to be similar to avibactam in other reports.[3]
Mechanism of Action and Signaling Pathways
DBO derivatives function as potent, reversible covalent inhibitors of serine β-lactamases. The core mechanism involves the nucleophilic attack of the active site serine residue on the carbonyl group of the DBO's cyclic urea. This forms a stable, covalent carbamoyl-enzyme intermediate, rendering the β-lactamase inactive. Unlike the irreversible acylation by classic β-lactam-based inhibitors, this carbamoylation is reversible, allowing for slow hydrolysis and eventual release of the intact DBO inhibitor.[4][5]
Certain advanced DBO derivatives have demonstrated a dual-targeting mechanism, inhibiting not only β-lactamases but also essential bacterial enzymes known as penicillin-binding proteins (PBPs), particularly PBP2.[6] This dual action can lead to intrinsic antibacterial activity, even in the absence of a partner β-lactam.
Caption: Mechanism of serine β-lactamase inhibition by DBO derivatives.
Caption: General experimental workflow for assessing the efficacy of DBO derivatives.
Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
This assay determines the concentration of a DBO derivative required to inhibit 50% of the activity of a purified β-lactamase enzyme. A chromogenic substrate, such as nitrocefin, is commonly used.
-
Reagent Preparation:
-
Prepare a stock solution of the DBO derivative in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in the assay buffer. The intact nitrocefin solution is yellow.[7][8]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add serial dilutions of the DBO derivative.
-
Add the β-lactamase enzyme solution to each well and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Measure the rate of hydrolysis of nitrocefin by monitoring the increase in absorbance at approximately 490 nm (the product of hydrolysis is red/pink) over time using a microplate reader.[8][9][10]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Antimicrobial Susceptibility Testing (MIC Determination)
This assay determines the minimum concentration of a β-lactam antibiotic, in combination with a fixed concentration of a DBO derivative, required to inhibit the visible growth of a bacterial strain.
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Setup (Broth Microdilution):
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic in broth.[11][12]
-
Add a fixed, sub-inhibitory concentration of the DBO derivative to all wells containing the antibiotic dilutions. A common concentration used is 4 mg/L.[1]
-
Inoculate each well with the standardized bacterial suspension.
-
Include appropriate controls: wells with only the antibiotic, wells with only the DBO derivative, and wells with no antimicrobial agents (growth control).
-
-
Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.[12]
-
Conclusion
1,6-diazabicyclooctan-7-one derivatives represent a cornerstone in the ongoing battle against antimicrobial resistance. The established efficacy of avibactam and relebactam, coupled with the promising data from novel derivatives, underscores the potential of this chemical scaffold. The dual-targeting mechanism observed in some derivatives opens up new avenues for developing monotherapies with intrinsic antibacterial activity. Continued structure-activity relationship studies, guided by robust in vitro testing protocols as detailed above, will be crucial in optimizing the DBO core to combat emerging β-lactamase variants and expand their utility against a wider range of multidrug-resistant pathogens.
References
- 1. BJOC - β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes [beilstein-journals.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In-vitro activity of newly-developed β-lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biodiamed.gr [biodiamed.gr]
- 12. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
A Head-to-Head Comparison of Novel Antibacterial Candidates: C55-P Targeting Agents vs. Other Emerging Classes
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative analysis of a promising class of molecules, the C55-P targeting lipopeptide antibiotics, against other novel antibacterial candidates in the clinical pipeline. The comparison focuses on key performance metrics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to C55-P Targeting Antibacterial Agents
A critical but underexploited target in bacterial cell wall synthesis is undecaprenyl phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors.[1][2] A novel class of calcium-dependent lipopeptide antibiotics has been identified that specifically binds to C55-P, thereby inhibiting peptidoglycan biosynthesis.[1][2] This mechanism is distinct from many currently approved antibiotics, suggesting a low probability of cross-resistance. For the purpose of this guide, we will refer to this class as "C55-P Targeting Agents."
Comparative Analysis with Other Novel Antibacterial Candidates
The following sections compare C55-P Targeting Agents with other novel antibacterial candidates that are currently in various stages of development. The selection of comparators is based on their innovative mechanisms of action and their potential to address critical unmet medical needs, particularly against multidrug-resistant (MDR) pathogens.
Table 1: In Vitro Activity of Novel Antibacterial Candidates
| Antibacterial Agent Class | Representative Agent(s) | Target Organism(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| C55-P Targeting Agent | MX-2401 | Staphylococcus aureus (MRSA) | 0.25 | 0.5 | [2] |
| Enterococcus faecium (VRE) | 0.12 | 0.25 | [2] | ||
| FabI Inhibitors | Debio 1450 | Staphylococcus aureus (MRSA) | 0.06 | 0.12 | [3] |
| Lipoprotein Transport Inhibitors | Lolamicin | Gram-negative pathogens | 0.5 | 1 | [4] |
| Novel Fluoroquinolones | Delafloxacin | Staphylococcus aureus (MRSA) | 0.06 | 0.12 | [4] |
| Pseudomonas aeruginosa | 1 | 4 | [4] | ||
| Tetracycline Analogs | Eravacycline | Acinetobacter baumannii (MDR) | 1 | 2 | [4] |
| Enterobacteriaceae (CRE) | 0.5 | 1 | [3] |
Table 2: In Vivo Efficacy in Murine Infection Models
| Antibacterial Agent Class | Representative Agent(s) | Infection Model | Bacterial Strain | Efficacy Endpoint | Results | Source |
| C55-P Targeting Agent | MX-2401 | Peritonitis | S. aureus (MRSA) | Survival (%) | 80% survival at 24h | [2] |
| FabI Inhibitors | Debio 1450 | Thigh Infection | S. aureus (MRSA) | Log10 CFU reduction | >2 log10 reduction | [3] |
| Lipoprotein Transport Inhibitors | Lolamicin | Pneumonia | K. pneumoniae (MDR) | Survival (%) | 100% survival at 7 days | [4] |
| Novel Fluoroquinolones | Delafloxacin | Sepsis | S. aureus (MRSA) | Survival (%) | 90% survival at 48h | [4] |
| Tetracycline Analogs | Eravacycline | Intra-abdominal Abscess | E. coli (MDR) | Log10 CFU reduction | >3 log10 reduction | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
A standardized inoculum of the test bacterium is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.
In Vivo Murine Infection Models
Murine models are crucial for evaluating the in vivo efficacy of new antibacterial agents. The specific model (e.g., peritonitis, thigh infection, pneumonia) is chosen based on the target pathogen and the intended clinical indication.
General Workflow for In Vivo Efficacy Studies:
Caption: General workflow for in vivo antibacterial efficacy studies in mice.
Methodology (Example: Peritonitis Model):
-
Mice are infected via intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
One hour post-infection, treatment is initiated with the test antibacterial agent administered through a relevant route (e.g., intravenous or subcutaneous).
-
A control group receives a placebo (vehicle).
-
The survival of the mice is monitored over a period of 7 days.
-
For bacterial load determination, a separate cohort of animals is euthanized at specific time points, and target organs (e.g., spleen, liver) are harvested for CFU enumeration.
Signaling and Mechanism of Action
Mechanism of Action of C55-P Targeting Agents
The primary mechanism of action for C55-P targeting agents is the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of C55-P targeting antibacterial agents.
This diagram illustrates that by binding to C55-P, the antibacterial agent prevents its participation in the formation of Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway. This disruption ultimately leads to the inhibition of cell wall formation and bacterial cell death.
Conclusion
C55-P targeting agents represent a promising new class of antibacterials with a novel mechanism of action that is effective against key Gram-positive pathogens. Their performance in preclinical models is comparable to other novel antibacterial candidates. Further clinical development is warranted to fully elucidate their therapeutic potential and to determine their role in the future armamentarium against multidrug-resistant infections. This guide provides a foundational comparison to aid in the ongoing evaluation of these and other emerging antibacterial therapies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
